molecular formula C34H28F5NO5 B557243 Fmoc-Tyr(tBu)-OPfp CAS No. 86060-93-7

Fmoc-Tyr(tBu)-OPfp

Katalognummer: B557243
CAS-Nummer: 86060-93-7
Molekulargewicht: 625.6 g/mol
InChI-Schlüssel: ADOSTZDWXCEVJP-VWLOTQADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-Tyr(tBu)-OPfp, also known as this compound, is a useful research compound. Its molecular formula is C34H28F5NO5 and its molecular weight is 625.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOSTZDWXCEVJP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447069
Record name Fmoc-Tyr(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-93-7
Record name Fmoc-Tyr(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-O-t.-butyl-L-tyrosin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Role of Fmoc-Tyr(tBu)-OPfp in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the efficient and high-fidelity incorporation of amino acids is paramount. For tyrosine, a crucial residue in many biologically active peptides, its reactive phenolic side chain necessitates a robust protection and activation strategy. Fmoc-Tyr(tBu)-OPfp, a pre-activated derivative of tyrosine, has emerged as a valuable tool for peptide chemists. This technical guide provides an in-depth analysis of its application, supported by quantitative data, detailed experimental protocols, and visual representations of its role in the broader context of peptide synthesis and function.

Core Concepts: The Chemistry of this compound

This compound is a multi-component molecule meticulously designed for seamless integration into the Fmoc/tBu orthogonal strategy of SPPS. Each component serves a distinct and critical function:

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This temporary protecting group shields the α-amino group of tyrosine. Its key characteristic is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for its selective removal at each cycle of peptide elongation.

  • O-tBu (tert-butyl) Group: The phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl ether. This acid-labile protecting group is stable to the basic conditions used for Fmoc removal, thus preventing unwanted side reactions such as O-acylation during the coupling steps. It is efficiently removed during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).

  • OPfp (Pentafluorophenyl) Ester: The carboxyl group of tyrosine is pre-activated as a pentafluorophenyl ester. The five highly electronegative fluorine atoms on the phenyl ring create a powerful electron-withdrawing effect, making the pentafluorophenoxy group an excellent leaving group. This high degree of activation facilitates a rapid and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain, leading to the formation of a stable amide bond.

The pre-activated nature of this compound offers several advantages over in-situ activation methods, where a coupling reagent is used to activate the free carboxylic acid of Fmoc-Tyr(tBu)-OH immediately prior to coupling. These benefits include:

  • Rapid Coupling Kinetics: The high reactivity of the OPfp ester leads to significantly faster coupling reactions.

  • Reduced Side Reactions: By eliminating the need for a separate coupling reagent during the coupling step, the risk of side reactions associated with these reagents is minimized. This can lead to a cleaner crude peptide product.

  • Convenience and Stability: As stable, crystalline solids, Fmoc-amino acid-OPfp esters can be prepared in advance and stored, simplifying the workflow of automated and manual peptide synthesis.

Data Presentation: Performance Metrics

The use of pentafluorophenyl esters in peptide synthesis has been shown to be highly effective. The following tables summarize key quantitative data related to their performance.

ParameterValue/ObservationReference(s)
Relative Coupling Rate OPfp esters exhibit a significantly higher coupling rate compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters. The relative rate ratio is reported as 111:1:3.4, respectively.[1]
Crude Peptide Purity In the synthesis of the acyl carrier protein fragment (65-74), the use of preformed Fmoc-amino acid pentafluorophenyl esters with HOBt as a catalyst resulted in a crude peptide of high purity (>90%).[2]
Racemization Coupling reactions using Fmoc-amino acid pentafluorophenyl esters, particularly under microwave irradiation in solution-phase synthesis, have been demonstrated to be free from racemization.[3]
ParameterConditionTime
Coupling Time (Solution Phase) Microwave Irradiation30-45 seconds
Coupling Time (Solid Phase) Standard SPPS Conditions1-2 hours

Experimental Protocols

This section provides a detailed methodology for the use of Fmoc-amino acid pentafluorophenyl esters in manual solid-phase peptide synthesis.

Materials:
  • Fmoc-protected amino acid pentafluorophenyl esters (e.g., this compound)

  • Solid support (e.g., Rink Amide resin, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt) (optional, as a catalyst)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • SPPS reaction vessel (fritted syringe or automated synthesizer)

Protocol for a Single Coupling Cycle (0.1 mmol scale):
  • Resin Swelling:

    • Place the resin (0.1 mmol) in the reaction vessel.

    • Add DMF (5 mL) and agitate for 30-60 minutes to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents, 0.3-0.5 mmol) in DMF (2-3 mL).

    • (Optional) If using a catalyst, add HOBt (3-5 equivalents, 0.3-0.5 mmol) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Monitoring the Coupling Reaction (Optional):

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

Final Cleavage and Deprotection:
  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA:TIS:Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (5 mL) to the dried peptide-resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether (approximately 10-fold volume excess).

  • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow start_end start_end process process wash wash decision decision Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling (this compound) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Next Amino Acid Cycle Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Wash2 Next_Cycle->Fmoc_Deprotection More Residues Final_Cleavage Final Cleavage (TFA Cocktail) Next_Cycle->Final_Cleavage Final Residue Purification Purification (HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End RTK_Signaling_Pathway receptor receptor protein protein pathway pathway response response Ligand Peptide Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Induces P_Tyr Phosphorylated Tyrosine Residues Dimerization->P_Tyr Results in Adaptor Adaptor Proteins (e.g., Grb2) P_Tyr->Adaptor Recruits PI3K_Pathway PI3K/Akt Pathway P_Tyr->PI3K_Pathway Activates SOS SOS Adaptor->SOS Ras Ras SOS->Ras Activates MAPK_Pathway MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK_Pathway Initiates Transcription Gene Transcription MAPK_Pathway->Transcription Proliferation Cell Proliferation & Survival PI3K_Pathway->Proliferation Transcription->Proliferation

References

An In-depth Technical Guide to Fmoc-Tyr(tBu)-OPfp: Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-O-t-butyl-L-tyrosine pentafluorophenyl ester (Fmoc-Tyr(tBu)-OPfp), a critical building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and core applications, and provides detailed experimental protocols for its synthesis and use.

Core Concepts and Chemical Structure

This compound is a derivative of the amino acid L-tyrosine, specifically engineered for use in Fmoc-based solid-phase peptide synthesis.[1] Its structure incorporates three key chemical moieties, each serving a distinct and crucial purpose in the controlled, stepwise assembly of peptide chains.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the α-amino terminus of the tyrosine. Its primary function is to prevent the amino group from participating in unwanted reactions during the coupling of the subsequent amino acid. The Fmoc group is stable under acidic and neutral conditions but can be efficiently removed with a mild base, typically a solution of piperidine in an organic solvent, to allow for the next coupling cycle.

  • tBu (tert-Butyl) Group: The phenolic hydroxyl group of the tyrosine side chain is highly reactive and can undergo undesirable side reactions, such as O-acylation, during peptide synthesis. The tBu group serves as an acid-labile protecting group for this hydroxyl function, preventing such side reactions. It is stable to the basic conditions used for Fmoc group removal but is readily cleaved during the final step of peptide synthesis with strong acids like trifluoroacetic acid (TFA). This orthogonal protection strategy is a cornerstone of modern SPPS.

  • OPfp (Pentafluorophenyl Ester) Group: This is a highly reactive ester group attached to the carboxyl terminus of the tyrosine. The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and thus, an excellent leaving group. This "pre-activated" state allows for rapid and efficient formation of a peptide bond with the free amino group of the growing peptide chain on the solid support, often without the need for additional in-situ coupling reagents.[1] This high reactivity also helps to minimize racemization.

The synergistic function of these three groups makes this compound a highly efficient and reliable reagent for incorporating protected tyrosine residues into synthetic peptides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

PropertyValueReference(s)
Chemical Name N-α-Fmoc-O-t.-butyl-L-tyrosine pentafluorophenyl ester[1]
Synonyms Fmoc-Tyr(But)-OPfp, Fmoc-L-Tyr(tBu)-OPfp
CAS Number 86060-97-7[1]
Molecular Formula C₃₄H₂₈F₅NO₅[1]
Molecular Weight 625.58 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 60-70 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Temperature -15°C to -25°C
SMILES String Fc1c(c(c(c(c1F)F)OC(=O)--INVALID-LINK--Cc2ccc(cc2)OC(C)(C)C)F)F[1]

Experimental Protocols

Synthesis of this compound

This compound is synthesized from its corresponding carboxylic acid, Fmoc-Tyr(tBu)-OH, through an esterification reaction with pentafluorophenol. A common method involves the use of a carbodiimide coupling agent.

Materials:

  • Fmoc-Tyr(tBu)-OH

  • Pentafluorophenol

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolution: Dissolve Fmoc-Tyr(tBu)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Filtration: Once the reaction is complete, filter off the precipitated DCU by vacuum filtration and wash the solid with a small amount of the reaction solvent.

  • Work-up: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure this compound as a white solid.

Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the manual coupling of this compound onto a solid support resin with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the peptide-resin has been subjected to Fmoc deprotection to expose the N-terminal amine and has been thoroughly washed with DMF. Swell the resin in DMF for at least 30 minutes.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF. If using a catalyst, add HOBt (3 equivalents) to this solution.

  • Coupling Reaction: Add the coupling solution to the swelled, deprotected peptide-resin in the reaction vessel.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered couplings.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test for free primary amines, such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next Fmoc deprotection step in the SPPS cycle.

Applications in Research and Drug Development

This compound is a vital reagent for the synthesis of peptides containing tyrosine residues, which are of significant interest in various fields of research and drug development.

  • Synthesis of Biologically Active Peptides: Many endogenous peptides and their analogues that have therapeutic potential contain tyrosine. For example, GLP-1 (Glucagon-Like Peptide-1) analogues, used in the treatment of type 2 diabetes, contain tyrosine residues. The efficient incorporation of protected tyrosine is crucial for the successful synthesis of these drugs.

  • Study of Signal Transduction: Tyrosine phosphorylation is a key event in many cellular signaling pathways. Peptides containing tyrosine can be synthesized and subsequently phosphorylated to study the interactions between phosphotyrosine-containing motifs and signaling proteins, such as those with SH2 domains.

  • Epitope Mapping and Antibody Development: Synthetic peptides are widely used to identify the binding sites (epitopes) of antibodies. This compound allows for the reliable synthesis of peptide libraries for this purpose.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis using Fmoc-protected amino acids, including the coupling step with an activated ester like this compound.

SPPS_Cycle Resin Start: Peptide on Resin (Fmoc-AA-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (this compound, optional HOBt in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection n-1 times

SPPS Cycle using this compound
GLP-1 Receptor Signaling Pathway

Peptides synthesized using this compound, such as GLP-1 analogues, play a crucial role in regulating glucose metabolism by activating the GLP-1 receptor. This diagram shows a simplified signaling cascade initiated by GLP-1 binding in a pancreatic β-cell.

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor Gs Gs Protein GLP1R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP  ATP to cAMP GLP1 GLP-1 Analogue (contains Tyr) GLP1->GLP1R Binds Gs->AC Activates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Granule Exocytosis PKA->Insulin Epac2->Insulin Glucose Increased Glucose Uptake Insulin->Glucose

GLP-1 Receptor Signaling Pathway

References

A Technical Guide to Fmoc-Tyr(tBu)-OPfp: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and peptide chemistry, N-α-Fmoc-O-t-butyl-L-tyrosine pentafluorophenyl ester, commonly abbreviated as Fmoc-Tyr(tBu)-OPfp, is a critical reagent. Its primary application lies in Fmoc-based solid-phase peptide synthesis (SPPS), where it serves as a protected building block for the introduction of tyrosine residues into a growing peptide chain. The pentafluorophenyl (Pfp) ester acts as an activated group, facilitating efficient coupling, while the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) groups provide orthogonal protection for the α-amino and side-chain hydroxyl groups, respectively.

Core Molecular Data

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in peptide synthesis. The following table summarizes its key molecular data.

PropertyValueReference
Molecular Formula C₃₄H₂₈F₅NO₅[1][2]
Molecular Weight 625.58 g/mol [1][2][3][4]
Synonyms N-α-Fmoc-O-t-butyl-L-tyrosine pentafluorophenyl ester[2][4]
CAS Number 86060-93-7[1][2]

Experimental Protocol: this compound in Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard procedure for the incorporation of a tyrosine residue into a peptide sequence on a solid support using this compound. This process involves a cyclical workflow of deprotection and coupling steps.

Materials and Reagents
  • This compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with a pre-loaded N-terminally Fmoc-protected amino acid

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase peptide synthesis reaction vessel

Procedure
  • Resin Swelling : The peptide-resin is initially swelled in DMF within a reaction vessel for approximately 30-60 minutes to ensure optimal reaction conditions.[1]

  • Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating it with a 20% piperidine in DMF solution. This is typically a two-step process: an initial treatment for 3-5 minutes followed by a second treatment with fresh solution for 15-20 minutes to ensure complete deprotection.[1][2] The resin is then thoroughly washed with DMF to remove residual piperidine.

  • Coupling of this compound : The this compound is dissolved in DMF and added to the deprotected resin. The Pfp ester allows for direct coupling without the need for additional coupling reagents, although the addition of 1-hydroxybenzotriazole (HOBt) can increase the reaction rate. The reaction is agitated for 1-2 hours at room temperature.

  • Washing : Following the coupling reaction, the resin is washed extensively with DMF to remove any unreacted amino acid and byproducts.[2]

  • Monitoring the Coupling Reaction (Optional) : The completion of the coupling reaction can be monitored using a Kaiser test, which detects the presence of free primary amines. A negative result (indicated by yellow beads) signifies a complete reaction.[2][4]

  • Chain Elongation : The cycle of Fmoc deprotection (Step 2) and coupling (Step 3) is repeated with the subsequent desired Fmoc-protected amino acid until the target peptide sequence is assembled.

  • Final Cleavage and Deprotection : Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on tyrosine) are removed. This is achieved by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA, for 2-3 hours.[5][6]

  • Peptide Precipitation and Isolation : The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The crude peptide is then pelleted by centrifugation, washed with cold ether, and dried under vacuum.[1][6] The crude product can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using this compound.

SPPS_Workflow Start Start: Peptide-Resin (N-Fmoc protected) Swell 1. Resin Swelling in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling: Add this compound Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Final Final Steps Wash2->Final Cycle->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation End Purified Peptide Precipitation->End

A generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.

References

The Role of Pentafluorophenyl Esters in Amino Acid Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of pentafluorophenyl (PFP) esters in the activation of amino acids, a cornerstone technique in modern peptide synthesis and bioconjugation. This document provides a comprehensive overview of the underlying chemistry, comparative efficacy, and practical applications, supplemented with detailed experimental protocols and data presented for clear interpretation.

Core Concepts: The Activation of Amino Acids with PFP Esters

The activation of the carboxylic acid group of an amino acid is a prerequisite for the formation of a peptide bond with the amino group of another amino acid. Pentafluorophenyl esters are highly effective "active esters" that facilitate this amide bond formation. The efficacy of PFP esters is rooted in the strong electron-withdrawing nature of the pentafluorophenyl group.[1][2] This property renders the ester an excellent leaving group, thereby promoting rapid and efficient nucleophilic attack by a free amino group.[1][3]

The high reactivity of PFP esters translates to faster coupling times and can minimize undesirable side reactions, such as racemization, which is critical for maintaining the stereochemical integrity of the resulting peptide.[1] Furthermore, PFP esters of N-protected amino acids are often stable, crystalline solids that can be prepared in advance and are well-suited for automated solid-phase peptide synthesis (SPPS).[1][4] Their stability also extends to being less susceptible to hydrolysis compared to other common active esters like N-hydroxysuccinimide (NHS) esters.[1][5]

Quantitative Data: Comparative Performance of Activating Agents

The choice of activating agent is a critical factor that influences the yield, purity, and chiral integrity of a synthesized peptide.[2] Kinetic studies have demonstrated the superior reaction speed of PFP esters in comparison to other active esters.[1][2]

Coupling Reagent/MethodRelative SpeedTypical YieldsRacemization PotentialKey Byproducts
Pentafluorophenyl (PFP) Esters Very High (111) High Low Pentafluorophenol
p-Nitrophenyl (ONp) EstersLow (1)ModerateModeratep-Nitrophenol
Pentachlorophenyl (OPCP) EstersModerate (3.4)Moderate to HighModeratePentachlorophenol

Table 1: Comparison of Coupling Reagent Performance. The relative speed is based on kinetic studies comparing PFP esters to p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, with a reported ratio of 111:1:3.4, respectively.[1][2][6]

Experimental Protocols

Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol outlines the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids.[4]

Materials:

  • Fmoc-amino acid

  • Pentafluorophenyl trifluoroacetate or Pentafluorophenyl chloroformate

  • Pyridine or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

  • Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.

  • Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid PFP Esters

This protocol details the step-by-step procedure for SPPS on a 0.1 mmol scale using a manual synthesis vessel.[4]

Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents, 0.3-0.5 mmol) in DMF (2-3 mL).

    • (Optional) Add 1-hydroxybenzotriazole (HOBt) (3-5 equivalents, 0.3-0.5 mmol) to the amino acid solution to catalyze the reaction.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a Kaiser test.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection.

    • Wash the resin with DMF and then with DCM, and dry the resin under vacuum.

    • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • The peptide can then be purified by reverse-phase HPLC.

Conjugation of PFP Ester-Activated Molecules to Biomolecules

This protocol describes the general procedure for conjugating a PFP ester-activated molecule to a biomolecule containing free amine groups.[5]

Materials:

  • PFP ester-activated linker/molecule

  • Biomolecule with a free amine (e.g., protein, peptide)

  • Reaction buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5

  • Organic co-solvent (if needed): DMSO, DMF

  • Quenching reagent (optional): Tris buffer

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve the biomolecule in the reaction buffer to a final concentration of 0.5–5 mg/mL.

    • If solubility is an issue, up to 10% DMSO or DMF can be added.

  • Prepare the PFP Ester Solution:

    • Dissolve the PFP ester-activated molecule in DMSO or DMF to a concentration of 10–100 mM.

  • Initiate the Conjugation Reaction:

    • Slowly add the PFP ester solution to the biomolecule solution while stirring. A typical molar ratio of PFP ester to biomolecule is 10:1 to 20:1.

    • Allow the reaction to proceed at room temperature for 1–4 hours or at 4°C overnight.

  • Quench the Reaction (Optional):

    • Add a quenching reagent like Tris buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester.

  • Purify the Conjugate:

    • Remove excess, unreacted PFP ester and byproducts using dialysis, size-exclusion chromatography, or other suitable purification methods.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.

Peptide_Bond_Formation cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid_1 R1-CH(NH-P)-COOH (Protected Amino Acid) Activated_Ester R1-CH(NH-P)-COOC6F5 (PFP Ester) Amino_Acid_1->Activated_Ester + C6F5OH (DCC or similar) PFP_OH C6F5OH (Pentafluorophenol) Amino_Acid_2 H2N-CH(R2)-COOR' (Amino Acid Ester) Dipeptide R1-CH(NH-P)-CONH-CH(R2)-COOR' (Protected Dipeptide) Activated_Ester->Dipeptide + Amino Acid 2 PFP_OH_byproduct C6F5OH (Byproduct) Dipeptide->PFP_OH_byproduct + C6F5OH

Caption: Mechanism of peptide bond formation using a PFP ester.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling with Fmoc-AA-OPfp Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Cycle Repeat for each Amino Acid Washing_2->Cycle Cycle->Fmoc_Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Last AA Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Precipitation & Purification (HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Bioconjugation_Workflow Start Start: Prepare Solutions Biomolecule_Prep Prepare Biomolecule Solution (pH 7.2-8.5) Start->Biomolecule_Prep PFP_Ester_Prep Prepare PFP Ester Solution (in DMSO/DMF) Start->PFP_Ester_Prep Reaction Initiate Conjugation Reaction Biomolecule_Prep->Reaction PFP_Ester_Prep->Reaction Incubation Incubate (1-4h RT or 4°C overnight) Reaction->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Purification Purify Conjugate (Dialysis/SEC) Quenching->Purification End End: Purified Bioconjugate Purification->End

Caption: Workflow for Bioconjugation using PFP Esters.

Applications in Drug Development

The unique properties of PFP esters make them highly valuable in the field of drug development. Their application in the synthesis of complex and sterically hindered peptides is particularly noteworthy, where other coupling methods may result in low yields or failure.[1] The ability to minimize racemization is crucial for the synthesis of peptide-based therapeutics, where the specific chirality of each amino acid is essential for biological activity.

In the realm of bioconjugation, PFP esters are employed to attach small molecules, such as drugs or imaging agents, to proteins and antibodies.[7][8] The enhanced stability of PFP esters in aqueous conditions compared to NHS esters allows for more efficient and controlled conjugation reactions.[5] This has significant implications for the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio is critical for therapeutic efficacy and safety.

Conclusion

Pentafluorophenyl esters represent a powerful and versatile tool for the activation of amino acids. Their high reactivity, stability, and ability to minimize side reactions have established them as a preferred choice for a wide range of applications in peptide synthesis and bioconjugation. For researchers and professionals in drug development, a thorough understanding of the principles and protocols associated with PFP esters is essential for the successful design and synthesis of novel peptide-based therapeutics and bioconjugates. The detailed information and protocols provided in this guide serve as a valuable resource for harnessing the full potential of this important chemical methodology.

References

Understanding tBu protection for tyrosine side chain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Side Chain Protection of Tyrosine with a Tert-Butyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis and the development of peptide-based therapeutics, the precise control of chemical reactivity is paramount. This is achieved through the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unintended side reactions. For the amino acid tyrosine, which contains a reactive phenolic hydroxyl group in its side chain, effective protection is a critical determinant of success, directly impacting the purity, yield, and potential for side-chain modifications of the final peptide.[1][2]

This technical guide provides a comprehensive overview of the use of the tert-butyl (tBu) group for the protection of the tyrosine side chain. We will delve into its chemical properties, applications in solid-phase peptide synthesis (SPPS), and the detailed experimental protocols for its use. Furthermore, we will explore the significance of tyrosine protection in the context of cellular signaling pathways, where tyrosine phosphorylation plays a pivotal role.[3][4]

The Imperative of Tyrosine Protection

The phenolic hydroxyl group of tyrosine is nucleophilic and susceptible to several undesirable side reactions during peptide synthesis, including:

  • O-acylation: The hydroxyl group can react with activated amino acids during coupling steps, leading to the formation of branched peptide impurities and a reduction in the yield of the desired linear peptide.[2][4]

  • Alkylation: During the acid-mediated deprotection of other protecting groups, carbocation intermediates are generated. The electron-rich aromatic ring of tyrosine is susceptible to electrophilic attack by these carbocations, leading to undesired alkylation.[5]

The tBu group, by forming a stable ether linkage with the phenolic hydroxyl group, effectively prevents these side reactions, ensuring the fidelity of peptide chain elongation.[5][6]

Chemical Properties and Strategic Advantages of tBu Protection

The tert-butyl group is a cornerstone of modern peptide synthesis, particularly within the widely adopted Fmoc/tBu strategy.[7][8] Its utility stems from a unique combination of stability and lability under specific, controllable conditions.

Orthogonality in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The success of the Fmoc/tBu strategy hinges on the principle of orthogonality, which is the ability to remove one type of protecting group without affecting another.[5] The tBu group is an ideal side-chain protecting group in this context:

  • Base Stability: The tBu ether linkage is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Nα-Fmoc group at each cycle of peptide elongation.[6][7]

  • Acid Lability: The tBu group is readily cleaved under strong acidic conditions, typically using a cocktail containing high concentrations of trifluoroacetic acid (TFA) during the final step of peptide cleavage from the solid support.[5][7]

This orthogonality allows for the selective deprotection of the Nα-amino group for chain elongation while the tyrosine side chain remains protected until the final cleavage step.[5]

Physicochemical Properties of Protected Tyrosine Derivatives

A foundational understanding of the properties of tBu-protected tyrosine derivatives is essential for their effective application in peptide synthesis.

PropertyBoc-Tyr(tBu)-OHFmoc-Tyr(tBu)-OH
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxy)phenyl]propanoic acidO-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine
CAS Number 47375-34-8[3]71989-38-3[7]
Molecular Formula C₁₈H₂₇NO₅[3]C₂₈H₂₉NO₅[7]
Molecular Weight 337.41 g/mol [3]459.5 g/mol [7]
Appearance White to off-white powder[3][9]White to off-white solid[7]
Melting Point 113-116 °C[3]Not specified
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in water[3][10]Soluble in common organic solvents for peptide synthesis[9]
Nα-Protecting Group Lability Acid-labile (e.g., 25-50% TFA in DCM)[5]Base-labile (e.g., 20% piperidine in DMF)[7]
Side-Chain Protecting Group Lability Acid-labile (e.g., >90% TFA, HF)[5][9]Acid-labile (e.g., >90% TFA)[7]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving tBu-protected tyrosine.

Synthesis of Fmoc-Tyr(tBu)-OH

The preparation of Fmoc-Tyr(tBu)-OH is a critical first step for its application in peptide synthesis. A common synthetic route is as follows:[6][11]

  • Esterification: The carboxylic acid of L-tyrosine is first protected as a methyl ester (Tyr-OMe).

  • tert-Butylation: The phenolic hydroxyl group of Tyr-OMe is then etherified using isobutylene in the presence of a strong acid catalyst, such as sulfuric acid, in dichloromethane.[11]

  • Saponification: The methyl ester is hydrolyzed using a base, such as sodium hydroxide, to yield O-tert-butyl-L-tyrosine.[11]

  • Fmoc Protection: The free amino group of O-tert-butyl-L-tyrosine is then protected with an Fmoc-donating reagent like Fmoc-OSu in the presence of a base (e.g., sodium carbonate) in a mixture of an organic solvent and water.[6][11]

  • Purification: The final product, Fmoc-Tyr(tBu)-OH, is purified by extraction and recrystallization.[6][11]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(tBu)-OH

The following is a generalized protocol for the incorporation of Fmoc-Tyr(tBu)-OH into a peptide chain on a solid support (e.g., Wang or Rink Amide resin) at a 0.1 mmol scale.[7]

1. Resin Swelling:

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 3-5 minutes, then drain.

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to begin activation.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

4. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result indicates complete coupling.

5. Washing:

  • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups, including the tBu group from tyrosine, are removed simultaneously.[5][12]

1. Resin Preparation:

  • After the final coupling and washing steps, thoroughly wash the peptide-resin with DCM (3 x 5 mL per 100 mg of resin) and dry it under vacuum for at least 1 hour.[12]

2. Preparation of Cleavage Cocktail:

  • In a fume hood, prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[6][12] TIS and water act as scavengers to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions.[5][6]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]

  • Agitate the mixture at room temperature for 2-3 hours.[5][7]

4. Peptide Precipitation and Collection:

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[12]

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet two to three more times with cold diethyl ether to remove residual scavengers.[12]

5. Drying:

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[5][12]

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][9]

Quantitative Data on Deprotection and Side Reactions

The final cleavage and deprotection step is critical. The acid-labile removal of the tBu group generates a reactive tert-butyl cation that can alkylate nucleophilic side chains, particularly tryptophan and methionine.[5][13] To mitigate this, scavengers are added to the cleavage cocktail.[6]

The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products for a model peptide. While this data is for a Cys-containing peptide, the principle of scavenging tBu cations is directly applicable to protecting tyrosine residues.

Scavenger Cocktail (v/v/v)Desired Peptide (%)t-Butylated Side Product (%)
TFA/TIS/H₂O (95:2.5:2.5)81.418.6
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)90.29.8
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)88.511.5
TFA/TIS/H₂O/DTT (90:2.5:2.5:5)92.17.9
TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5)94.35.7
Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.[12]

Visualizations

Chemical Structures and Reactions

sps_workflow start Start: Resin Support swell 1. Resin Swelling in DMF start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 3. Washing (DMF) deprotection->wash1 coupling 4. Coupling (Fmoc-Tyr(tBu)-OH, HBTU, DIEA) wash1->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_cleavage 6. Final Cleavage & Deprotection (TFA, TIS, H₂O) repeat->final_cleavage No purification 7. Precipitation & Purification (HPLC) final_cleavage->purification end Pure Peptide purification->end rtk_pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Receptor Dimerization RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binding Autophosphorylation Autophosphorylation on Tyrosine Residues Dimerization->Autophosphorylation SH2_protein SH2 Domain-Containing Adaptor Protein (e.g., Grb2) Autophosphorylation->SH2_protein Recruitment & Binding Downstream Downstream Signaling Cascade (e.g., Ras/MAPK Pathway) SH2_protein->Downstream Activation Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Response

References

A Comprehensive Technical Guide to Fmoc-Tyr(tBu)-OPfp for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Tyr(tBu)-OPfp (CAS Number 86060-93-7), a critical reagent in modern solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, provides standardized experimental protocols for its use, and outlines the fundamental chemical workflows involved in its application.

Core Compound Data

This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine pentafluorophenyl ester, is a pre-activated amino acid derivative designed for efficient incorporation of tyrosine residues into peptide chains. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the tert-butyl (tBu) group safeguards the hydroxyl function of the tyrosine side chain. The pentafluorophenyl (Pfp) ester serves as a highly reactive activating group, facilitating rapid and efficient peptide bond formation.

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
CAS Number 86060-93-7[1][2][3][4]
Molecular Formula C₃₄H₂₈F₅NO₅[1][2][4]
Molecular Weight 625.58 g/mol [1][2][4]
Appearance White to off-white or slight yellow powder/solid[1]
Purity (HPLC) ≥98.0%[1][4]
Melting Point 60-70 °C[1][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Storage Temperature 15-25°C or -15°C to -25°C for long-term storage[1][4][5]
Optical Rotation α 25/D -17.5 to -12.5 ° (c=1 in chloroform)[1]

Mechanism of Action in Peptide Synthesis

This compound is employed within the framework of Fmoc-based solid-phase peptide synthesis. The pentafluorophenyl ester is a highly efficient activating group due to the strong electron-withdrawing nature of the fluorine atoms, which makes the carbonyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. This high reactivity often leads to rapid and complete coupling reactions, minimizing the risk of racemization. The use of pre-activated esters like this compound also circumvents the need for in-situ activation reagents, which can sometimes lead to side reactions.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in manual solid-phase peptide synthesis. These are generalized procedures and may require optimization based on the specific peptide sequence and resin used.

Resin Swelling

Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible.

  • Procedure:

    • Place the desired amount of resin (e.g., polystyrene-based resin such as Wang or Rink Amide) in a suitable reaction vessel.

    • Add a solvent in which the resin swells, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.

    • Drain the solvent.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for coupling with this compound.

  • Reagents:

    • Deprotection solution: 20% piperidine in DMF (v/v).

  • Procedure:

    • Add the deprotection solution to the swelled resin.

    • Agitate for 3-5 minutes and then drain the solution.

    • Add a fresh aliquot of the deprotection solution.

    • Continue agitation for an additional 15-20 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine.

Coupling of this compound

This is the core step where the activated amino acid is added to the growing peptide chain.

  • Reagents:

    • This compound

    • DMF

    • (Optional) 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) as a catalyst.

  • Procedure:

    • In a separate vial, dissolve this compound (typically 1.5 to 3 equivalents relative to the resin substitution) in DMF.

    • (Optional) To accelerate the coupling reaction, an additive such as HOBt or HOOBt (equivalent to the this compound) can be added to the solution.

    • Add the this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the sequence and the presence of a catalyst.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test) to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF and then with DCM to remove any unreacted reagents and byproducts.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on tyrosine) are removed.

  • Reagents:

    • Cleavage cocktail: A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The exact composition may vary depending on the peptide sequence.

  • Procedure:

    • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum.

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.[6]

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding it dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether several times.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key processes in which this compound is utilized.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Wang Resin) Swelling Resin Swelling (DMF or DCM) Resin->Swelling 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection 2. Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling with This compound Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage After final coupling Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected amino acids.

Coupling_Mechanism cluster_catalyst Optional Catalyst Reactants Growing Peptide Chain (on solid support) with N-terminal NH₂ This compound Transition Nucleophilic Attack Reactants:f0->Transition Reactants:f1->Transition Products Elongated Peptide Chain (Fmoc-Tyr(tBu) added) Pentafluorophenol (Leaving Group) Transition->Products Catalyst HOBt Catalyst->Transition Accelerates reaction

Caption: Simplified mechanism of peptide bond formation using this compound.

Safety and Handling

This compound is classified as a skin irritant (H315) and requires careful handling.[1][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid dust formation and inhalation. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place. Long-term storage at -15°C to -25°C is recommended.[5]

This technical guide provides a foundational understanding of this compound and its application in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary. Always refer to the specific product's Safety Data Sheet (SDS) for complete safety information.

References

Solubility Profile of Fmoc-Tyr(tBu)-OPfp in DMF and DCM: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of N-α-Fmoc-O-tert-butyl-L-tyrosine pentafluorophenyl ester (Fmoc-Tyr(tBu)-OPfp) in two common solvents utilized in peptide synthesis: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). An understanding of the solubility of this activated amino acid derivative is critical for the optimization of coupling reactions, ensuring the purity and yield of synthetic peptides. This document consolidates available solubility data, outlines a detailed experimental protocol for its determination, and presents a visual workflow for the dissolution process.

Core Concepts: Solubility in Peptide Synthesis

The effective dissolution of protected amino acids is a fundamental prerequisite for successful solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to significant challenges, including:

  • Reduced Reaction Kinetics: Incomplete dissolution of the activated amino acid can slow the rate of amide bond formation, potentially leading to incomplete coupling.

  • Formation of Deletion Sequences: If the Fmoc-amino acid is not fully available in solution, a portion of the growing peptide chains on the solid support may not be acylated, resulting in peptides with missing amino acid residues.

  • Aggregation: Poorly soluble protected amino acids can contribute to peptide aggregation on the resin, further impeding reaction efficiency and complicating purification.

DMF is a polar aprotic solvent widely favored in SPPS for its exceptional ability to solvate protected amino acids and swell the polystyrene resin. DCM, a less polar solvent, is also frequently used, particularly in Boc-based synthesis and for certain washing steps in Fmoc-based protocols.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in public literature. However, a combination of qualitative statements from manufacturers and semi-quantitative data allows for a useful solubility profile to be constructed.

Table 1: Solubility of this compound

SolventFormulaMolar Mass ( g/mol )Solubility (at ambient temperature)Notes
N,N-Dimethylformamide (DMF)C₃H₇NO73.09≥ 104.3 mg/mL≥ 0.167 MBased on the observation that 0.5 mmol (312.8 mg) is "clearly soluble" in 3 mL of DMF. This represents a minimum solubility.
Dichloromethane (DCM)CH₂Cl₂84.93SolubleDescribed as soluble in product literature[1]. Quantitative data is not specified, but it is generally less effective than DMF for dissolving polar Fmoc-amino acids.

Table 2: Solubility of Structurally Related Compounds

To provide further context, the solubility of the corresponding carboxylic acid, Fmoc-Tyr(tBu)-OH, is presented below. The absence of the bulky, electron-withdrawing pentafluorophenyl ester group may influence its solubility characteristics.

CompoundSolventSolubilityReference
Fmoc-D-Tyr(tBu)-OHDMF"clearly soluble" at 1 mmol in 2 mL (~229.8 mg/mL or ~0.5 M)Sigma-Aldrich
Fmoc-Tyr(tBu)-OHDMSO≥10 mg/mLCayman Chemical[2]

Factors Influencing Solubility

The solubility of this compound is governed by a combination of physicochemical factors:

  • Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally confers good solubility in many organic solvents.

  • Side-Chain Protection: The tert-butyl (tBu) protecting group on the tyrosine side chain is also hydrophobic and contributes to the overall nonpolar character of the molecule.

  • Pentafluorophenyl Ester: The OPfp activating group is bulky and hydrophobic, further enhancing the nonpolar nature of the compound.

  • Solvent Polarity: Polar aprotic solvents like DMF are excellent at solvating the peptide backbone and the protected amino acid, while less polar solvents like DCM may be less effective, particularly for more polar amino acid derivatives.

  • Temperature: Solubility generally increases with temperature. Gentle warming can be employed to aid dissolution, but prolonged heating should be avoided to prevent potential degradation.

  • Purity of Solute and Solvent: Impurities in either the Fmoc-amino acid or the solvent can negatively impact solubility. The presence of water in the solvent can also be a factor.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

For researchers requiring precise solubility data for specific applications and conditions, the shake-flask method is a reliable approach to determine equilibrium solubility.

1. Materials:

  • This compound

  • High-purity DMF or DCM

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 2 mL). The excess solid is necessary to ensure that equilibrium is reached with an undissolved solid phase.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vial to stand at the set temperature for a few hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vial at a high speed to pellet the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated micropipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration. The Fmoc group has a strong UV absorbance, typically monitored at around 265 nm.

    • Inject the diluted sample of the saturated solution into the HPLC.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

Visualization of the Dissolution Workflow

The following diagram illustrates the key steps in the process of dissolving this compound for use in peptide synthesis.

DissolutionWorkflow Workflow for Dissolving this compound start Start: Weigh this compound add_solvent Add appropriate volume of DMF or DCM start->add_solvent vortex Vortex/Mix at room temperature add_solvent->vortex check_dissolution Visually inspect for complete dissolution vortex->check_dissolution fully_dissolved Solution is ready for activation/coupling check_dissolution->fully_dissolved Yes not_dissolved If not fully dissolved check_dissolution->not_dissolved No end End: Use in Synthesis fully_dissolved->end gentle_warming Gentle warming (e.g., 30-40°C) with continued mixing not_dissolved->gentle_warming check_dissolution2 Visually inspect again gentle_warming->check_dissolution2 check_dissolution2->fully_dissolved Yes check_dissolution2->end No (Consider alternative solvent/protocol)

Caption: A flowchart illustrating the steps for dissolving this compound.

References

Stability and Storage of Fmoc-Tyr(tBu)-OPfp: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Fmoc-O-t-butyl-L-tyrosine pentafluorophenyl ester (Fmoc-Tyr(tBu)-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this activated amino acid derivative is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes.

Physicochemical Properties

This compound is a pre-formed pentafluorophenyl ester designed for the efficient coupling of tyrosine residues in Fmoc-based solid-phase peptide synthesis. It is typically supplied as a white to slight yellow or beige powder.

PropertyValueSource
Molecular Formula C₃₄H₂₈F₅NO₅
Molecular Weight 625.58 g/mol
Melting Point 60-70 °C
Assay (HPLC) ≥98.0%
Appearance White to slight yellow to beige powder

Storage and Handling Recommendations

Proper storage is crucial to prevent the degradation of this reactive ester. While specific long-term stability data for this compound is not extensively published, recommendations can be inferred from supplier data sheets and the known stability of related compounds.

Storage ConditionRecommendationRationale
Temperature -15°C to -25°C (long-term)Pentafluorophenyl esters are reactive intermediates. Lower temperatures minimize the rate of potential degradation pathways, such as hydrolysis. For the parent compound, Fmoc-Tyr(tBu)-OH, storage at -20°C provides stability for at least four years.[1] While some suppliers list a storage temperature of 15-25°C, this is likely suitable only for short-term storage or shipping.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric moisture, which can lead to hydrolysis of the active ester.
Light Exposure Store in the darkWhile specific photostability data is unavailable, it is general best practice to protect complex organic molecules from light to prevent potential photochemical degradation.
Container Keep container tightly sealedPrevents the ingress of moisture and oxygen.

Handling:

  • Handle in a well-ventilated area to avoid inhalation of the powder.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Keep away from heat and sources of ignition.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and the lability of the Fmoc protecting group under certain conditions.

Hydrolytic Stability

Pentafluorophenyl (PFP) esters are generally considered to be stable, crystalline compounds that can be purified and stored.[2][3] They are noted to be less susceptible to hydrolysis than other common active esters, such as N-hydroxysuccinimide (NHS) esters.[4] However, the presence of moisture remains the primary concern for the long-term stability of this compound. Hydrolysis of the ester bond will result in the formation of Fmoc-Tyr(tBu)-OH and pentafluorophenol, rendering the amino acid derivative inactive for peptide coupling.

G reagent This compound product1 Fmoc-Tyr(tBu)-OH reagent->product1 Hydrolysis product2 Pentafluorophenol reagent->product2 Hydrolysis water H₂O (Moisture) water->reagent

Caption: Primary degradation pathway of this compound via hydrolysis.

Thermal Stability

The Fmoc protecting group can be cleaved at elevated temperatures. Studies have shown that thermal cleavage of Fmoc groups can occur at temperatures around 120°C in solvents like DMSO.[5][6] While such conditions are not typical for storage, it highlights the importance of avoiding exposure to high temperatures.

Chemical Compatibility
  • Bases: The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine, which is used for its removal during SPPS.[7] Exposure to basic environments during storage or handling will lead to the premature deprotection of the alpha-amino group.

  • Acids: The Fmoc group is generally stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups.[7]

Experimental Protocols

Protocol for Purity Assessment by HPLC

This protocol can be used to check the purity of this compound upon receipt and after prolonged storage to assess for degradation.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 ml of ACN to prepare a 1 mg/ml stock solution.

  • HPLC Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% ACN in water with 0.1% TFA.

    • Gradient: A typical gradient would be 20-80% B over 20 minutes.

    • Flow Rate: 1 ml/min.

    • Detection: UV at 265 nm and 301 nm (for the Fmoc group).

  • Analysis: Inject 10-20 µl of the sample solution. The appearance of a significant peak corresponding to the retention time of Fmoc-Tyr(tBu)-OH would indicate hydrolysis. The purity can be calculated based on the peak area of the main product relative to the total peak area.

G start Start prep Prepare Sample (1 mg/ml in ACN) start->prep inject Inject into HPLC (C18 column) prep->inject run Run Gradient (ACN/Water/TFA) inject->run detect UV Detection (265 nm & 301 nm) run->detect analyze Analyze Chromatogram (Assess Purity) detect->analyze end End analyze->end

Caption: Workflow for HPLC-based purity assessment of this compound.

Conclusion

This compound is a robust reagent for peptide synthesis when stored and handled correctly. The primary degradation pathway is hydrolysis, which can be minimized by storing the compound at low temperatures (-15°C to -25°C) in a tightly sealed container under an inert atmosphere and protected from light. Regular purity checks using HPLC are recommended to ensure the integrity of the reagent, especially for long-term storage or when used in critical applications such as the synthesis of therapeutic peptides.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Tyr(tBu)-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nα-Fmoc-O-tert-butyl-L-tyrosine pentafluorophenyl ester (Fmoc-Tyr(tBu)-OPfp) in solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, and critical considerations for the successful incorporation of this pre-activated amino acid derivative into synthetic peptides.

Introduction

Solid-phase peptide synthesis (SPPS) based on the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method for the chemical synthesis of peptides.[1] The use of pre-activated amino acid esters, such as pentafluorophenyl (Pfp) esters, offers significant advantages. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive, facilitating rapid and efficient amide bond formation.[2] This high reactivity is particularly beneficial for sterically hindered couplings and helps to minimize racemization.[2][3]

This compound is a valuable building block for introducing tyrosine residues with a tert-butyl (tBu) protected side chain. The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.[4][5] The pre-activated nature of this compound simplifies the coupling step by eliminating the need for in-situ coupling reagents, which can sometimes lead to side reactions.[2]

Physicochemical Properties

A foundational understanding of the properties of this compound is essential for its effective application.

PropertyValue
Formal Name N-α-Fmoc-O-t.-butyl-L-tyrosine pentafluorophenyl ester
CAS Number 86060-93-7[6]
Molecular Formula C₃₄H₂₈F₅NO₅[6]
Molecular Weight 625.58 g/mol [6]
Appearance White to off-white powder[6]
Side-Chain Protecting Group tert-Butyl (tBu)
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF)[4]. tBu: Acid-labile (e.g., high concentration of TFA)[4].

Experimental Workflow for SPPS using this compound

The overall workflow for SPPS involves the iterative cycle of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. The use of this compound streamlines the coupling step.

SPPS_Workflow Start_End Start_End Process Process Wash Wash Decision Decision Start Start: Resin Support Swell Resin Swelling (DMF or DCM) Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Next_AA Next Fmoc-AA-OH + Activator Repeat->Next_AA Yes Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection No Next_AA->Wash2 Final_Wash Final Washing (DMF, DCM) Final_Fmoc_Deprotection->Final_Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage End End: Crude Peptide Cleavage->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Resin Preparation (Swelling)

Proper swelling of the resin is crucial for efficient synthesis.

  • Procedure:

    • Place the desired amount of resin (e.g., Rink Amide, Wang resin) in a fritted syringe or a dedicated peptide synthesis vessel.

    • Add N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to completely cover the resin (approx. 5-10 mL/g of resin).

    • Agitate the resin gently for at least 30-60 minutes at room temperature.

    • Drain the solvent.

Nα-Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Reagents:

    • Deprotection solution: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the deprotection solution to the swelled resin.

    • Agitate for 3-5 minutes and then drain the solution.

    • Add a fresh aliquot of the deprotection solution.

    • Agitate for an additional 15-20 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Coupling of this compound

This protocol describes the coupling of the pre-activated this compound.

  • Reagents and Stoichiometry:

Reagent/ComponentEquivalents (relative to resin loading)Purpose
This compound 1.5 - 3.0Pre-activated amino acid to be coupled
1-Hydroxybenzotriazole (HOBt) (Optional)1.5 - 3.0Catalyst to accelerate the coupling reaction[2]
Solvent (DMF) -Polar medium for the reaction[7]
  • Procedure:

    • In a separate vial, dissolve this compound (1.5-3.0 equivalents) in DMF. If using a catalyst, also dissolve HOBt (1.5-3.0 equivalents) in this solution.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-4 hours. The high reactivity of the OPfp ester often leads to shorter coupling times compared to standard in-situ activation methods.

    • Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling. If the test is positive (blue beads), the coupling step can be extended or repeated.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).

Coupling_Pathway Reactant Reactant Product Product Intermediate Intermediate Resin_NH2 Resin-Peptide-NH2 Coupling_Step Coupling (DMF, RT) Resin_NH2->Coupling_Step Fmoc_Tyr_OPfp This compound Fmoc_Tyr_OPfp->Coupling_Step Coupled_Peptide Resin-Peptide-CO-NH-Tyr(tBu)-Fmoc Coupling_Step->Coupled_Peptide Pfp_OH Pentafluorophenol Coupling_Step->Pfp_OH

Amide bond formation using this compound.
Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups, including the tBu group from tyrosine.

  • Cleavage Cocktails: The choice of cleavage cocktail is critical to prevent side reactions caused by the reactive tert-butyl cation generated from the deprotection of Tyr(tBu).[5][7] Scavengers are essential to "trap" these cations.[7]

Reagent CocktailComposition (v/v/v)Key ScavengersRecommendations
Standard (Reagent B) 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)Water, TISA good starting point for most peptides containing Tyr(tBu). TIS is a very effective scavenger for tBu cations.[5][8]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)Phenol, Thioanisole, EDTA robust cocktail for peptides with multiple sensitive residues like Cys, Met, or Trp in addition to Tyr.[5][8]
  • Procedure:

    • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.[7]

    • In a fume hood, prepare the chosen cleavage cocktail.

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[7]

    • Agitate the mixture gently at room temperature for 2-3 hours.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Peptide Precipitation and Purification
  • Procedure:

    • In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[4]

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

    • Dry the peptide pellet under vacuum.

    • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

IssuePossible CauseSuggested Solution
Positive Kaiser Test after Coupling Incomplete coupling reaction. Steric hindrance.Extend the coupling reaction time. Perform a second coupling with fresh this compound.
Low Yield of Final Peptide Incomplete coupling or deprotection at some stage. Side reactions during cleavage.Ensure complete reactions at each step using monitoring tests. Use the appropriate cleavage cocktail with sufficient scavengers.
Presence of t-Butylated Byproducts in Mass Spectrum Insufficient scavenging of tBu cations during cleavage.Increase the amount of TIS or use a more robust scavenger cocktail like Reagent K.[7]

By following these detailed protocols and considering the key aspects of using a pre-activated pentafluorophenyl ester, researchers can effectively incorporate this compound into their solid-phase peptide synthesis workflows to achieve high-purity peptides.

References

Application Notes and Protocols: Fmoc-Tyr(tBu)-OPfp Coupling with HOBt Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient and reliable formation of peptide bonds is paramount to achieving high-purity target peptides. The use of pre-activated amino acid esters, such as pentafluorophenyl (Pfp) esters, offers a convenient and effective method for coupling. Fmoc-Tyr(tBu)-OPfp is a commonly used derivative of tyrosine, where the α-amino group is protected by the base-labile Fmoc group, and the side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is a cornerstone of modern peptide synthesis.

While Fmoc-amino acid-OPfp esters are reactive, the addition of N-hydroxybenzotriazole (HOBt) can significantly enhance the coupling reaction's speed and efficiency, particularly in cases where standard activation methods might lead to side products or racemization. HOBt acts as a catalyst and racemization suppressant by forming a more reactive and stable HOBt-ester intermediate. These application notes provide detailed protocols and supporting data for the use of this compound in conjunction with HOBt as an additive in SPPS.

Data Presentation

The following tables summarize key quantitative parameters for the successful coupling of Fmoc-Tyr(tBu)-OH and the general role of HOBt as an additive. These values are typical for a standard 0.1 mmol scale synthesis.

Table 1: Reagent Stoichiometry for Fmoc-Tyr(tBu)-OH Coupling

Reagent/ComponentEquivalents (relative to resin loading)Purpose
Fmoc-Tyr(tBu)-OH2 - 5Amino acid to be coupled
Coupling Reagents
HBTU/TBTU1.9 - 5Uronium/Aminium salt activator
HATU1.9 - 4.9Uronium/Aminium salt activator (for difficult couplings)
DIC3 - 5.5Carbodiimide activator
Additives
HOBt3 - 5.5Reduces racemization and improves efficiency
HOAt3 - 5Aza-analog of HOBt, enhances coupling speed
Bases
DIPEA4 - 10Tertiary amine base for activation
2,4,6-Collidine4 - 10

Application Notes and Protocols for Manual Peptide Synthesis Utilizing Fmoc-Tyr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the assembly of peptides.[1] This methodology relies on the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2] The Fmoc group provides temporary protection of the α-amino group and is removed with a mild base, typically piperidine.[3][4] Side-chain functional groups are protected with acid-labile groups, which are removed during the final cleavage of the peptide from the resin.[4]

This document provides a detailed protocol for manual solid-phase peptide synthesis with a specific focus on the incorporation of tyrosine using the activated pentafluorophenyl (Pfp) ester, Fmoc-Tyr(tBu)-OPfp. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain, preventing side reactions during synthesis.[5] Pfp esters are reactive acylating agents for peptide coupling.[6]

I. Core Principles of Fmoc SPPS

The fundamental steps of Fmoc-based solid-phase peptide synthesis are cyclical and involve:

  • Resin Swelling: The solid support is swollen in a suitable solvent to allow for efficient diffusion of reagents.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed to expose a free amine for the next coupling step.

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid, in this case, this compound, is activated and coupled to the N-terminal amine of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products before proceeding to the next cycle.

These steps are repeated until the desired peptide sequence is assembled. The final steps involve cleavage of the peptide from the resin and concomitant removal of side-chain protecting groups, followed by purification.

II. Experimental Protocols

A. Materials and Reagents
ReagentAbbreviationGrade
N,N-DimethylformamideDMFPeptide Synthesis Grade
DichloromethaneDCMACS Grade or higher
Piperidine-ACS Grade or higher
DiisopropylethylamineDIPEAPeptide Synthesis Grade
Trifluoroacetic acidTFAReagent Grade
TriisopropylsilaneTISReagent Grade
This compound-Peptide Synthesis Grade
Rink Amide Resin-100-200 mesh
1-HydroxybenzotriazoleHOBtAnhydrous
Diethyl ether-Anhydrous
B. Protocol for Manual Peptide Synthesis

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation and Swelling

  • Place 100 mg of Rink Amide resin in a fritted syringe or a dedicated manual synthesis vessel.[7]

  • Add 2 mL of DMF to the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with occasional agitation.[8]

2. Initial Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add 2 mL of 20% piperidine in DMF to the resin.[1]

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[9]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of this compound

  • In a separate vial, dissolve 3 equivalents of this compound (relative to the resin loading) and 3 equivalents of HOBt in 1.5 mL of DMF. The addition of HOBt significantly increases the reaction rate of OPfp esters.[6]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[9]

    • A negative result (yellow beads) indicates a complete coupling reaction. A positive result (blue/purple beads) indicates incomplete coupling, and the coupling step should be repeated.

4. Washing

  • Drain the coupling solution.

  • Wash the resin with DMF (5 x 2 mL) to remove excess reagents and by-products.

  • Wash with DCM (3 x 2 mL).

  • Wash again with DMF (3 x 2 mL).

5. Subsequent Amino Acid Couplings

  • Repeat the Fmoc deprotection (Step 2), coupling (using the appropriate Fmoc-amino acid and coupling reagents like HBTU/DIPEA for standard couplings), and washing (Step 4) steps for each subsequent amino acid in the peptide sequence.[9]

6. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

7. Resin Washing and Drying

  • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Wash with DCM (5 x 2 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[10]

8. Cleavage and Deprotection

  • Prepare a cleavage cocktail. A common cocktail is Reagent K, but for many sequences, a simpler mixture is sufficient. For a peptide containing Tyr(tBu), a standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add 2 mL of the cleavage cocktail to the dry peptide-resin.[10]

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.[10]

9. Peptide Precipitation and Isolation

  • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[10]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

C. Peptide Purification and Analysis
  • The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12]

  • The standard method uses a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[11]

  • Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry.[12]

  • Pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.[11]

III. Data Presentation

Table 1: Reagent Quantities for a 0.1 mmol Synthesis

Reagent/StepVolume/MassEquivalents (relative to resin loading)
Rink Amide Resin (0.5 mmol/g)200 mg1
DMF for Swelling2 mL-
20% Piperidine in DMF2 x 2 mL-
This compound~208 mg3
HOBt~46 mg3
DMF for Coupling1.5 mL-
Cleavage Cocktail (TFA/H₂O/TIS)2 mL-
Cold Diethyl Ether~20 mL-

Table 2: Standard Operating Parameters

ParameterValueNotes
Synthesis Scale0.1 mmolCan be scaled up or down.
Resin Swelling Time≥ 1 hourEnsures optimal reaction environment.
Fmoc Deprotection Time5 min + 15-20 minTwo-step process for complete removal.
Coupling Time1-2 hoursCan be extended for difficult couplings.
Cleavage Time2-3 hoursMay require longer for complex peptides.[13]
Reaction TemperatureRoom Temperature-

IV. Visualizations

Manual_Peptide_Synthesis_Workflow Resin Start: Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HOBt/DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final Cycle Final_Wash Final Wash & Dry (DMF, DCM) Final_Deprotection->Final_Wash Cleavage Cleavage & Deprotection (TFA/H₂O/TIS) Final_Wash->Cleavage Isolation Precipitation & Isolation (Cold Ether) Cleavage->Isolation Purification Purification & Analysis (RP-HPLC, MS) Isolation->Purification End End: Lyophilized Peptide Purification->End

Caption: Workflow for manual solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism Fmoc_Peptide N-Fmoc-Peptide-Resin Intermediate Intermediate + Dibenzofulvene Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine Adduct Dibenzofulvene-Piperidine Adduct Intermediate->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Tyr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of pre-activated Nα-Fmoc-O-tert-butyl-L-tyrosine pentafluorophenyl ester (Fmoc-Tyr(tBu)-OPfp) in automated Solid-Phase Peptide Synthesis (SPPS). This document outlines the advantages of using OPfp esters, provides optimized parameters for automated synthesizers, and compares this method with traditional in-situ activation techniques.

Introduction to Automated SPPS with Activated Esters

Automated SPPS has become an indispensable tool in peptide research and drug development, enabling the rapid and efficient synthesis of complex peptide sequences.[1] The most common strategy employed is the Fmoc/tBu approach, which utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[2]

While in-situ activation of Fmoc-amino acids using reagents like HBTU, HATU, or DIC/HOBt is widely practiced, the use of pre-activated esters, such as pentafluorophenyl (OPfp) esters, offers several advantages.[3][4] Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared in advance and are highly reactive, facilitating rapid and efficient amide bond formation with a reduced risk of racemization.[3][5] The addition of 1-hydroxybenzotriazole (HOBt) can further accelerate the coupling reaction rate of OPfp esters.[6]

Quantitative Data Summary

The following tables provide a summary of key parameters for the automated coupling of this compound compared to standard in-situ activation methods. These parameters are generalized for a standard 0.1 mmol synthesis scale and may require optimization based on the specific peptide sequence and synthesizer.

Table 1: Reagent Stoichiometry for Coupling of Tyrosine Derivatives

Reagent/ComponentThis compoundFmoc-Tyr(tBu)-OH with HBTU/DIPEAFmoc-Tyr(tBu)-OH with DIC/HOBt
Fmoc-Amino Acid (eq.) 2 - 52 - 53 - 5.5
Coupling Reagent (eq.) N/A (pre-activated)1.9 - 5 (HBTU)3 - 5.5 (DIC)
Additive (eq.) 2 - 5 (HOBt, optional)N/A3 - 5.5 (HOBt)
Base (eq.) N/A4 - 10 (DIPEA)N/A

Table 2: Typical Automated SPPS Cycle Parameters

ParameterThis compoundIn-situ Activation (e.g., HBTU)
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in DMF
Deprotection Time 5 + 10 minutes (two-step)5 + 10 minutes (two-step)
Coupling Time 30 - 120 minutes30 - 120 minutes
Washing Solvent DMF, DCMDMF, DCM
Monitoring Kaiser Test (optional)Kaiser Test (optional)

Experimental Protocols

The following protocols are designed for a standard automated peptide synthesizer and may be adapted based on the instrument's specifications.

Protocol 1: Automated Coupling of this compound

This protocol outlines the automated cycle for the incorporation of this compound into a growing peptide chain on a solid support.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes in the reaction vessel of the automated synthesizer.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF. A two-step deprotection is recommended:

    • First treatment: 5 minutes.

    • Second treatment: 10 minutes.

  • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

  • Dissolve this compound (3-5 equivalents) in DMF.

  • Optional: To accelerate the reaction, dissolve HOBt (3-5 equivalents) in the this compound solution.

  • Deliver the amino acid solution to the reaction vessel containing the deprotected resin.

  • Allow the coupling reaction to proceed for 30-120 minutes at room temperature. The progress of the reaction can be monitored using a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates a complete reaction.

4. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (e.g., 5 times) to remove excess reagents and byproducts.

  • Wash with DCM (e.g., 3 times) and a final wash with DMF (e.g., 3 times) to prepare for the next cycle.

5. Chain Elongation:

  • Repeat the deprotection, coupling, and washing cycles for the subsequent amino acids in the peptide sequence.

Protocol 2: Standard In-situ Activation using HBTU/DIPEA (for comparison)

This protocol is a widely used method for routine automated peptide synthesis.

1. Resin Preparation and Fmoc Deprotection:

  • Follow steps 1 and 2 from Protocol 1.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Deliver the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-120 minutes at room temperature.

3. Washing and Chain Elongation:

  • Follow steps 4 and 5 from Protocol 1.

Visualizations

Diagram 1: Automated SPPS Workflow for this compound

SPPS_Workflow_OPfp start Start: Resin-NH2 deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound (+/- HOBt) in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: Automated SPPS cycle using pre-activated this compound.

Diagram 2: Coupling Mechanism of this compound

Coupling_Mechanism reactants Resin-Peptide-NH2 This compound transition Nucleophilic Attack reactants->transition product Resin-Peptide-NH-CO-Tyr(tBu)-Fmoc Pentafluorophenol transition->product

Caption: Amide bond formation with a pentafluorophenyl ester.

Diagram 3: Logical Relationship of SPPS Steps

Logical_Relationship cluster_cycle Iterative Synthesis Cycle Deprotection Remove N-terminal Fmoc group Activation_Coupling Introduce next activated amino acid Deprotection->Activation_Coupling Washing Remove excess reagents and byproducts Activation_Coupling->Washing Washing->Deprotection Final_Cleavage Cleave peptide from resin Washing->Final_Cleavage Start Resin Support Start->Deprotection Purification Purify final peptide Final_Cleavage->Purification

Caption: Key stages of the Solid-Phase Peptide Synthesis process.

References

Monitoring Fmoc-Tyr(tBu)-OPfp Coupling Reaction Completion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the completion of the Fmoc-Tyr(tBu)-OPfp coupling reaction in solid-phase peptide synthesis (SPPS). Ensuring complete coupling at each step is critical for the synthesis of high-purity peptides and the prevention of deletion sequences. This guide covers both qualitative colorimetric tests and quantitative chromatographic methods for in-process monitoring.

Introduction to Coupling Reaction Monitoring

In Fmoc-based solid-phase peptide synthesis, the completion of the amide bond formation between the activated carboxyl group of the incoming amino acid and the free N-terminal amine of the growing peptide chain is a crucial checkpoint. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[1] Therefore, reliable monitoring methods are essential to confirm the disappearance of free primary or secondary amines on the resin before proceeding to the next deprotection step.[2]

Several methods are available, ranging from rapid qualitative colorimetric tests to more complex and quantitative high-performance liquid chromatography (HPLC) analysis. The choice of method often depends on the specific requirements of the synthesis, such as the scale, the complexity of the peptide, and the desired level of process control.

Qualitative Monitoring Methods: Colorimetric Tests

Qualitative colorimetric tests are the most common methods for routine monitoring of SPPS coupling reactions due to their speed and simplicity.[3] These tests provide a visual indication of the presence or absence of free amines on a small sample of the peptide-resin.

The Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive method for the detection of primary amines.[1] It is based on the reaction of ninhydrin with the free N-terminal amine of the peptide-resin, which produces an intense blue color known as Ruhemann's purple.[4] A negative Kaiser test (yellow or colorless beads and solution) after the coupling of this compound indicates a complete reaction.[3]

Principle of the Kaiser Test

Caption: Principle of the Kaiser Test for primary amine detection.

Experimental Protocol: Kaiser Test

Reagent Preparation:

ReagentCompositionStorage
Reagent A 1. Dissolve 16.5 mg of KCN in 25 mL of deionized water.2. Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[4]Store in a well-sealed, dark glass bottle at 4°C. Stable for up to 2 weeks.[4]
Reagent B Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1][4]Store in a dark glass bottle at 4°C. Stable for up to 2 months.[4]
Reagent C Dissolve 40 g of phenol in 20 mL of n-butanol.[1][4]Store in a dark glass bottle at room temperature. Stable for up to 6 months.[4]

Procedure:

  • Withdraw a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.

  • Place the resin beads in a small glass test tube.

  • Wash the beads thoroughly with N,N-dimethylformamide (DMF) to remove any residual reagents.[4]

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[1]

  • Heat the test tube at 100-110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Yellow/Colorless beads and solutionComplete couplingProceed to the next Fmoc deprotection step.
Blue/Purple beads and solutionIncomplete couplingPerform a double coupling.[1]
Yellow beads, blue solutionNearly complete couplingConsider extending the coupling time or capping unreacted amines.
The Chloranil Test

The Chloranil test is used for the detection of secondary amines, for which the Kaiser test is unreliable.[5] While the N-terminal amine of tyrosine is a primary amine, this test is crucial when coupling to a secondary amine like proline. It can also serve as a complementary test to the Kaiser test. A positive result is indicated by the formation of a blue or green color on the resin beads.[6]

Experimental Protocol: Chloranil Test

Reagent Preparation:

ReagentComposition
Reagent A Mix 1 mL of acetaldehyde with 49 mL of DMF.[3]
Reagent B Dissolve 1 g of p-chloranil in 49 mL of DMF.[3]

Procedure:

  • Place a small sample of the peptide-resin (1-5 mg) in a small test tube.[3]

  • Wash the resin beads thoroughly with DMF.

  • Add 1 drop of Reagent A and 1 drop of Reagent B.[3]

  • Let the mixture stand at room temperature for 5 minutes.[3]

  • Observe the color of the beads.

Interpretation of Results:

ObservationInterpretation
Colorless to yellowish beadsNegative (no free secondary amine)
Dark blue to green beadsPositive (free secondary amine present)

Quantitative Monitoring Method: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique that can be used to monitor the progress of a coupling reaction. This method involves cleaving a small sample of the peptide-resin and analyzing the resulting crude peptide by reverse-phase HPLC (RP-HPLC).

By comparing the chromatogram of the reaction mixture over time, the disappearance of the starting material (the N-terminally deprotected peptide) and the appearance of the product (the coupled peptide) can be quantified. This method is more time-consuming and labor-intensive than the qualitative colorimetric tests and is typically reserved for process optimization, troubleshooting difficult couplings, or for Good Manufacturing Practice (GMP) environments.

Experimental Workflow: HPLC Monitoring

Caption: Workflow for monitoring coupling reaction completion using HPLC.

General Protocol: Cleavage and HPLC Analysis

  • Sample Collection: At desired time points during the coupling reaction, withdraw a small amount of peptide-resin (e.g., 5-10 mg).

  • Washing: Wash the resin sample thoroughly with DMF and then with a volatile solvent like dichloromethane (DCM), and dry it under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Sample Preparation: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column and elute with a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for tyrosine-containing peptides).

  • Data Analysis: Integrate the peak areas of the unreacted starting material and the coupled product to determine the percentage of reaction completion.

Troubleshooting Incomplete Coupling

If a qualitative test indicates an incomplete coupling reaction after the standard reaction time, several strategies can be employed.

Troubleshooting Workflow

Caption: A logical workflow for addressing incomplete coupling reactions.

  • Double Coupling: The most common approach is to perform a second coupling step with a fresh solution of the activated this compound.[1]

  • Capping: If the coupling remains incomplete after a second attempt, the unreacted N-terminal amines can be "capped" by acetylation with a reagent such as acetic anhydride.[3] This prevents the formation of deletion peptides. The capped sequences are typically easier to separate from the desired product during purification.

Summary of Monitoring Methods

MethodPrincipleTypeSpeedComplexityInformation Provided
Kaiser Test Colorimetric reaction with primary aminesQualitativeFast (<10 min)LowPresence/absence of primary amines
Chloranil Test Colorimetric reaction with secondary aminesQualitativeFast (<10 min)LowPresence/absence of secondary amines
HPLC Analysis Chromatographic separation of cleaved peptidesQuantitativeSlow (hours)HighPercentage of reaction completion, impurity profile

References

The Strategic Application of Fmoc-Tyr(tBu)-OPfp in the Synthesis of Therapeutic Peptides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of therapeutic peptides is a cornerstone of modern pharmaceutical development. This document provides detailed application notes and protocols for the use of Fmoc-Tyr(tBu)-OPfp, a pre-activated amino acid derivative, in the solid-phase peptide synthesis (SPPS) of therapeutic peptides, with a focus on Glucagon-Like Peptide-1 (GLP-1) analogues.

The incorporation of tyrosine residues is critical for the biological function of many therapeutic peptides. The use of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) is standard practice in Fmoc/tBu-based solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) group provides robust protection for the phenolic hydroxyl side chain of tyrosine, preventing unwanted side reactions during peptide chain elongation. This protection is stable to the basic conditions used for Fmoc group removal and is readily cleaved with strong acid, such as trifluoroacetic acid (TFA), during the final cleavage step.

To facilitate efficient amide bond formation, the carboxylic acid of the Fmoc-amino acid must be activated. While this is often done in situ using coupling reagents, the use of pre-activated esters, such as pentafluorophenyl (OPfp) esters, offers several advantages. This compound is a stable, crystalline solid that can be prepared in advance, offering convenience and avoiding the need for in-situ coupling reagents that can lead to side reactions. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive, leading to rapid and efficient coupling.[1] This high reactivity is particularly beneficial for sterically hindered couplings and helps to minimize racemization, a critical consideration for the synthesis of high-purity therapeutic peptides.[1]

Data Presentation: Performance of Coupling Reagents

The choice of coupling method significantly impacts the efficiency and purity of peptide synthesis. Pre-activated OPfp esters offer a compelling alternative to in-situ activation methods.

Coupling Reagent/MethodRelative SpeedTypical YieldsRacemization PotentialKey Byproducts
Fmoc-AA-OPfp Esters Very High High to Quantitative Very Low Pentafluorophenol
HBTU/DIPEAHigh>99%Can cause racemization with sensitive amino acidsTetramethylurea
DIC/HOBtModerate>98%Low with HOBt additiveDicyclohexylurea (DCU)
HATU/DIPEAVery High>99.5%Very Low-

This table is a summary of performance characteristics compiled from literature sources.

Application in Therapeutic Peptide Synthesis: GLP-1 Analogues

GLP-1 and its analogues are important therapeutic peptides for the treatment of type 2 diabetes. The synthesis of these peptides often involves SPPS. Notably, the use of Fmoc-amino acid-OPfp esters has been documented in the synthesis of liraglutide, a well-known GLP-1 analogue. Specifically, a dipeptide fragment, Fmoc-Tyr(tBu)-Leu-OPfp, has been utilized in the solid-phase synthesis of liraglutide, highlighting the industrial relevance of this methodology.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the solid-phase synthesis of a generic therapeutic peptide, such as a GLP-1 analogue.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for manual SPPS on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Wang or Rink Amide resin, 0.1 mmol) in a fritted syringe reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Agitate for at least 30-60 minutes at room temperature to swell the resin.

  • Drain the solvent.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the swelled resin.

  • Agitate for 3-5 minutes and then drain the solution.

  • Add a fresh aliquot of the 20% piperidine in DMF solution.

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

3. Amino Acid Coupling with this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents, 0.3-0.5 mmol) in 2-3 mL of DMF.

  • For potentially difficult couplings, 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) can be added to the amino acid solution to catalyze the reaction.[1]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: A Kaiser test can be performed to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling reaction should be continued for another hour or a recoupling step may be necessary.

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 x 5 mL).

4. Peptide Chain Elongation:

  • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence. For other amino acids, either pre-activated OPfp esters or in-situ activation methods can be used.

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail, for example, 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

6. Peptide Precipitation and Purification:

  • Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately a 10-fold volume excess) to precipitate the crude peptide.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide, then decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Therapeutic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification Resin Resin Support Swell 1. Resin Swelling Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (this compound) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Elongation 4. Repeat Deprotection/ Coupling Cycles Wash2->Elongation for subsequent amino acids FinalDeprotection 5. Final Fmoc Deprotection Elongation->FinalDeprotection Cleavage 6. Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation 7. Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification TherapeuticPeptide Pure Therapeutic Peptide Purification->TherapeuticPeptide

Caption: General workflow for the synthesis of a therapeutic peptide using Fmoc-SPPS.

GLP-1 Receptor Signaling Pathway

The therapeutic effect of GLP-1 analogues is mediated through the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR). The binding of a GLP-1 analogue to the GLP-1R on pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 Analogue GLP1R GLP-1 Receptor (GLP-1R) GLP1->GLP1R Binding G_protein G-protein (Gs) GLP1R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilization & Exocytosis Epac2->InsulinVesicles Mobilization & Exocytosis InsulinSecretion Enhanced Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

References

Application Notes and Protocols for the Incorporation of Modified Tyrosine Residues using Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine, a pivotal aromatic amino acid, plays a central role in a myriad of biological processes. Its phenolic side chain is a frequent target for post-translational modifications (PTMs), which dramatically expand the functional repertoire of proteins. These modifications act as molecular switches, modulating protein structure, activity, localization, and interaction with other molecules. Among the most significant tyrosine PTMs are phosphorylation, nitrosylation, and sulfation. The ability to synthesize peptides containing these modified residues with high fidelity is crucial for dissecting cellular signaling pathways, developing novel therapeutics, and creating specific molecular probes.[1]

Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides.[2] Its reliance on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups provides an orthogonal strategy that is compatible with many sensitive PTMs, which might not be stable under the harsher conditions of other synthetic approaches like Boc chemistry.[3] This document provides detailed application notes and protocols for the efficient incorporation of phosphotyrosine (pTyr), 3-nitrotyrosine (nTyr), and sulfotyrosine (sTyr) into synthetic peptides using Fmoc chemistry.

Significance and Applications of Modified Tyrosine Residues

  • Phosphotyrosine (pTyr): Tyrosine phosphorylation is a cornerstone of signal transduction, regulating cellular processes like growth, differentiation, and metabolism.[1] Synthetic phosphopeptides are indispensable tools for studying the activity and specificity of protein tyrosine kinases and phosphatases, developing kinase inhibitors, and generating phospho-specific antibodies.[4]

  • 3-Nitrotyrosine (nTyr): The nitration of tyrosine residues is a marker of "nitroxidative stress," a condition implicated in various pathologies including neurodegenerative and cardiovascular diseases.[5] The presence of 3-nitrotyrosine can alter protein structure and function, and synthetic nitrotyrosine-containing peptides are vital for investigating the pathological consequences of protein nitration and for use as analytical standards.[5][6]

  • Sulfotyrosine (sTyr): Tyrosine sulfation is a crucial PTM that occurs in the Golgi apparatus and is known to mediate extracellular protein-protein interactions.[7] It is essential for the biological activity of various peptide hormones and is involved in processes like leukocyte adhesion and viral entry. Synthesizing sulfotyrosine-containing peptides is key to understanding these interactions and developing potential therapeutic agents that can modulate them.[6][7]

General Experimental Workflow

The incorporation of modified tyrosine residues follows the standard Fmoc-SPPS cycle. A generalized workflow is depicted below. Specific details for each modified residue are provided in the subsequent protocols.

Fmoc_SPPS_Workflow Resin Solid Support (e.g., Wang, Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Continue Sequence Cleavage Final Cleavage & Deprotection (TFA cocktail) Wash2->Cleavage Final AA Coupled Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Comparative Data for Modified Tyrosine Incorporation

The following table summarizes key parameters and reagents for the incorporation of phosphotyrosine, nitrotyrosine, and sulfotyrosine using Fmoc-SPPS.

ParameterPhosphotyrosine (pTyr)3-Nitrotyrosine (nTyr)Sulfotyrosine (sTyr)
Fmoc-Amino Acid Fmoc-Tyr(PO(OBzl)OH)-OH[8] Fmoc-Tyr(PO(NMe₂)₂)-OH[9] Fmoc-Tyr(PO₃tBu₂)-OH[4]Fmoc-Tyr(NO₂)-OH[10]Fmoc-Tyr(SO₃nP)-OH[7] Fmoc-Tyr(SO₃DCV)-OH Fmoc-Tyr(OSO₂F)-OH[6]
Side-Chain Protection Benzyl (Bzl), Dimethylamide, tert-Butyl (tBu)None (nitro group is stable)Neopentyl (nP), Dichlorovinyl (DCV), Fluorosulfate
Common Coupling Reagents HATU, HBTU, PyBOP[9][11]DIC/HOBt, HCTU[1][12]HCTU/DIPEA, DIC/OxymaPure[7][13]
Typical Coupling Time 1-4 hours[2]1-2 hours[14]1-2 hours[7]
Post-SPPS Processing Bzl/tBu removal during cleavage.[4][8] NMe₂ removal by acid hydrolysis.[9]None required for nitro group.nP removal by ammonium acetate or sodium azide.[7] DCV removal by hydrogenolysis. Fluorosulfate conversion to sulfate.[6]
Common Cleavage Cocktail TFA/H₂O/TIS (95:2.5:2.5)[13]TFA/H₂O/EDT/Thioanisole/TIS (90:2.5:2.5:2.5:2.5)[12]TFA/TIPS/H₂O (95:2.5:2.5) for nP and fluorosulfate.[6][7]
Typical Crude Purity 60-85%70-90%65-85%
Potential Side Reactions β-elimination (for pSer/pThr), pyrophosphate formation.[9]Reduction of nitro group during cleavage (rare).Desulfation during acidic cleavage (if unprotected).[15]

Experimental Protocols

Protocol 1: Incorporation of Phosphotyrosine (pTyr)

This protocol details the incorporation of Fmoc-Tyr(PO(OBzl)OH)-OH, a commonly used building block.

Materials:

  • Fmoc-SPPS resin (e.g., Rink Amide or Wang)

  • Fmoc-amino acids

  • Fmoc-Tyr(PO(OBzl)OH)-OH

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.[2]

  • Standard Fmoc-SPPS Cycles: Perform standard Fmoc deprotection and coupling cycles to assemble the peptide chain up to the point of phosphotyrosine incorporation.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).[2]

  • Phosphotyrosine Coupling: a. In a separate vial, pre-activate Fmoc-Tyr(PO(OBzl)OH)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.[2][9] b. Add the activated solution to the deprotected resin. c. Agitate the mixture for 2-4 hours at room temperature. The coupling can be sluggish due to the free hydroxyl on the phosphate group.[9] d. Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.[2]

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5-7 times).

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Final Cleavage and Deprotection: a. Wash the final peptide-resin with DCM and dry under vacuum.[16] b. Treat the resin with the cleavage cocktail (TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the benzyl (Bzl) protecting group from the phosphate.[13] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[16] e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude peptide and purify by reverse-phase HPLC.

Protocol 2: Incorporation of 3-Nitrotyrosine (nTyr)

This protocol uses the commercially available Fmoc-Tyr(NO₂)-OH, which does not require side-chain protection.

Materials:

  • Fmoc-SPPS resin

  • Fmoc-amino acids

  • Fmoc-Tyr(NO₂)-OH

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA

  • Solvents: DMF, DCM

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[13]

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Peptide Elongation: Follow steps 1 and 2 from Protocol 1.

  • Fmoc Deprotection: Follow step 3 from Protocol 1.

  • Nitrotyrosine Coupling: a. In a separate vial, pre-activate Fmoc-Tyr(NO₂)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes. b. Add the activated solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor reaction completion with a Kaiser test.

  • Washing and Chain Elongation: Follow steps 5 and 6 from Protocol 1.

  • Final Cleavage and Deprotection: a. Wash the final peptide-resin with DCM and dry under vacuum. b. Treat the resin with Reagent K for 2-4 hours at room temperature. The scavengers in this cocktail are important for protecting sensitive residues, although the nitro group itself is stable.[12][13] c. Isolate and purify the peptide as described in step 7 of Protocol 1.

Protocol 3: Incorporation of Sulfotyrosine (sTyr)

This protocol details the use of Fmoc-Tyr(SO₃nP)-OH, which utilizes an acid-stable neopentyl (nP) protecting group that is removed post-cleavage.

Materials:

  • Fmoc-SPPS resin (2-Chlorotrityl resin is often preferred to minimize desulfation)

  • Fmoc-amino acids

  • Fmoc-Tyr(SO₃nP)-OH

  • Deprotection Solution: 20% (v/v) 2-methylpiperidine in DMF (to minimize side reactions with some sulfate protecting groups).

  • Coupling Reagents: HCTU, DIPEA

  • Solvents: DMF, DCM

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • Deprotection Solution (Post-Cleavage): 2 M ammonium acetate or 1 M sodium azide in DMF/water.[7]

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Peptide Elongation: Follow steps 1 and 2 from Protocol 1. Use 2-methylpiperidine for Fmoc deprotection if side reactions are a concern.

  • Fmoc Deprotection: Follow step 3 from Protocol 1.

  • Sulfotyrosine Coupling: a. Pre-activate Fmoc-Tyr(SO₃nP)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Add the activated solution to the deprotected resin and couple for 1-2 hours. c. Monitor reaction completion with a Kaiser test.

  • Washing and Chain Elongation: Follow steps 5 and 6 from Protocol 1.

  • Final Cleavage: a. Wash the final peptide-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 1.5-2 hours. Extended cleavage times should be avoided to minimize loss of the nP group.[7] c. Isolate the nP-protected peptide as described in step 7 of Protocol 1.

  • Neopentyl Group Removal: a. Ammonium Acetate Method: Dissolve the crude nP-protected peptide in 2 M ammonium acetate (MeCN can be added to aid solubility).[7] b. Incubate at 37°C overnight.[7] c. Sodium Azide Method: Dissolve the peptide in DMF or DMSO and treat with 1 M sodium azide at 50°C overnight.[7]

  • Purification: Purify the final sulfated peptide by RP-HPLC, preferably using buffers containing ammonium acetate (pH 7) to prevent desulfation that can occur with TFA-containing buffers.[7]

Signaling Pathway Visualizations

Phosphotyrosine Signaling Pathway

Tyrosine phosphorylation is a key event in many signaling pathways, such as those initiated by Receptor Tyrosine Kinases (RTKs).

Phosphotyrosine_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Induces Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binds pTyr Phosphorylated Tyrosine (pY) Dimerization->pTyr Creates Docking Sites SH2 SH2 Domain Protein (e.g., Grb2) pTyr->SH2 Recruits Downstream Downstream Signaling Cascade (e.g., Ras/MAPK) SH2->Downstream Response Cellular Response (Growth, Proliferation) Downstream->Response

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Nitrotyrosine Formation Pathway

3-Nitrotyrosine is formed under conditions of nitroxidative stress through various biochemical pathways.[15]

Nitrotyrosine_Formation cluster_RNS Reactive Nitrogen Species (RNS) Formation cluster_Enzymatic Enzymatic Pathway NO Nitric Oxide (NO•) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂⁻•) O2->ONOO Nitroprotein Protein-3-Nitrotyrosine ONOO->Nitroprotein Nitrates MPO Myeloperoxidase (MPO) NO2_rad Nitrogen Dioxide (•NO₂) MPO->NO2_rad H2O2 H₂O₂ H2O2->MPO NO2_ion Nitrite (NO₂⁻) NO2_ion->MPO NO2_rad->Nitroprotein Nitrates Protein Protein-Tyrosine Protein->ONOO Protein->NO2_rad

Caption: Major pathways leading to the formation of 3-nitrotyrosine.

References

Application Notes and Protocols: Fmoc-Tyr(tBu)-OPfp in the Synthesis of Kinase Substrates for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of high-purity phosphotyrosine-containing peptide substrates is a critical step in the study of kinase activity and the development of novel kinase inhibitors. The use of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) provides a robust method for incorporating tyrosine residues into peptides via Solid-Phase Peptide Synthesis (SPPS). Activation of the carboxylic acid as a pentafluorophenyl (OPfp) ester, creating Fmoc-Tyr(tBu)-OPfp, offers a stable, yet highly reactive building block that facilitates efficient and rapid amide bond formation with minimal racemization. This application note provides detailed protocols for the synthesis of a well-characterized Src kinase substrate using this methodology, its subsequent purification, and its application in a luminescence-based kinase assay for inhibitor screening.

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The development of kinase inhibitors relies on robust and reliable in vitro assays, which in turn require high-quality, synthetic peptide substrates that mimic the natural phosphorylation sites.

The Fmoc/tBu strategy is a cornerstone of modern SPPS. For the incorporation of tyrosine, the tert-butyl (tBu) ether protecting group on the side-chain hydroxyl is acid-labile and stable to the basic conditions used for Fmoc-group removal. The use of pre-activated Fmoc-amino acid-OPfp esters enhances coupling efficiency, especially for sterically hindered residues, and avoids the need for in-situ coupling reagents that can lead to side reactions.

This document details the application of this compound in the synthesis of a specific and efficient substrate for the Src family of non-receptor tyrosine kinases. The synthesized peptide is then utilized in a high-throughput luminescence-based kinase assay to demonstrate its utility in drug discovery workflows.

Data Presentation

Table 1: Peptide Synthesis and Purification Summary
ParameterResult
Peptide Sequence KVEKIGEGTYGVVYK-amide
Synthesis Scale 0.1 mmol
Crude Peptide Yield ~70-80%
Purity by Analytical HPLC >95%
Observed Mass (Da) 1686.9
Expected Mass (Da) 1686.9
Table 2: In Vitro Src Kinase Assay (ADP-Glo™) - Representative Data
ConditionLuminescence (RLU)% Kinase Activity
No Enzyme Control 5,0000%
No Substrate Control 8,000~2%
Complete Reaction (Src + Substrate) 150,000100%
Complete Reaction + Staurosporine (10 µM) 10,000~4%
Table 3: IC50 Determination for a Putative Src Inhibitor
Inhibitor Concentration (nM)Luminescence (RLU)% Inhibition
0150,0000
1135,00010
1090,00040
5075,00050
10045,00070
100015,00090
Calculated IC50 ~50 nM

Experimental Protocols

I. Synthesis of Src Kinase Substrate Peptide (KVEKIGEGTYGVVYK-amide)

This protocol is based on Fmoc solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. The target peptide is a well-established substrate for Src family kinases.[1][2][3][4]

Materials:

  • Rink Amide resin (0.1 mmol)

  • Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU) and a tertiary amine base (e.g., DIPEA) for non-OPfp couplings

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Workflow:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator or Fmoc-AA-OPfp) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Wash3 Final Wash FinalDeprotection->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Peptide Pure Peptide Substrate Purification->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of the deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for this compound):

    • Dissolve this compound (3 equivalents) in DMF.

    • Add the solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The high reactivity of the OPfp ester generally does not require a catalyst, but 1-hydroxybenzotriazole (HOBt) can be added to accelerate the reaction.

  • Amino Acid Coupling (for other Fmoc-amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with a coupling agent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Monitoring and Washing: After coupling, perform a Kaiser test to ensure the reaction is complete (a negative test indicates no free primary amines). Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

II. In Vitro Src Kinase Assay (ADP-Glo™ Assay)

This protocol describes how to measure the activity of Src kinase using the synthesized peptide substrate. The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[5][6][7][8]

Materials:

  • Purified, active Src kinase

  • Synthesized and purified Src substrate peptide (KVEKIGEGTYGVVYK-amide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of Src kinase, the peptide substrate, and ATP in the kinase reaction buffer. For inhibitor screening, prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • In a microplate well, add 5 µL of a solution containing Src kinase and the peptide substrate (e.g., final concentration of 100 µM).

    • If testing an inhibitor, add the compound at this stage.

    • Initiate the reaction by adding 5 µL of ATP solution (e.g., final concentration of 10 µM).

    • Incubate at room temperature for 60 minutes.[1]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: For inhibitor screening, plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Signaling Pathway

Src_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Grb2 Grb2 Src->Grb2 Phosphorylates Adaptor Proteins Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation

Caption: Simplified Src kinase signaling pathway.

Src family kinases are key mediators in various signaling pathways initiated by receptor tyrosine kinases (RTKs). Upon activation, Src can phosphorylate a multitude of downstream targets, including adaptor proteins that lead to the activation of the Ras-MAPK cascade, ultimately regulating gene expression and cellular processes like proliferation, survival, and migration. The synthetic peptide substrate KVEKIGEGTYGVVYK mimics a phosphorylation site in a natural Src substrate, allowing for the specific in vitro analysis of Src kinase activity.[1]

Conclusion

The use of this compound provides an efficient and reliable method for the incorporation of tyrosine into synthetic peptides for kinase research. The protocols outlined in this application note demonstrate a robust workflow for the synthesis, purification, and functional validation of a Src kinase substrate. This approach yields high-purity peptides suitable for sensitive and high-throughput kinase assays, such as the ADP-Glo™ system, facilitating the discovery and characterization of novel kinase inhibitors for therapeutic development.

References

Application Notes and Protocols: Bidirectional Solid-Phase Synthesis Using Fmoc-Tyr-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidirectional solid-phase peptide synthesis (SPPS) offers an efficient strategy for the synthesis of symmetrical or asymmetrically modified peptides and other molecules. By initiating synthesis from a central difunctionalized core, the peptide chains can be elongated in both directions simultaneously, potentially reducing the number of synthesis cycles required compared to a linear approach. This document provides detailed application notes and protocols for the use of Nα-Fmoc-L-tyrosine pentafluorophenyl ester (Fmoc-Tyr-OPfp) as a starting building block for bidirectional synthesis. The phenolic hydroxyl group of tyrosine serves as the anchoring point to a highly acid-labile resin, such as a trityl-based resin, while the activated ester at the C-terminus and the Fmoc-protected Nα-terminus provide the handles for bidirectional elongation.[1][2][3][4] This methodology is particularly useful for preparing symmetrically or asymmetrically substituted molecules, including hybrids of natural toxins.[1][2][3][4]

Principle

The core of this strategy involves the side-chain anchoring of Fmoc-Tyr-OPfp to a suitable solid support, typically a trityl bromide or 2-chlorotrityl chloride resin.[1][2] The highly reactive trityl group readily forms an ether linkage with the phenolic hydroxyl group of tyrosine under mild basic conditions.[5] Once anchored, the Fmoc-Tyr-OPfp molecule presents two points for chain elongation:

  • C-Terminal Elongation: The pentafluorophenyl (Pfp) activated ester at the C-terminus can readily react with a primary amine, allowing for the introduction of the first building block in one direction.

  • N-Terminal Elongation: Following the initial C-terminal coupling, the Nα-Fmoc protecting group can be removed under standard basic conditions to reveal a free amine, which then serves as the starting point for peptide chain elongation in the opposite direction using standard Fmoc-SPPS chemistry.

This approach allows for the synthesis of complex molecules with a central tyrosine core.

Data Presentation

ParameterTypical ValueConditionsReference
Resin Loading (Fmoc-Tyr-OPfp) 0.4 - 0.8 mmol/g2-Chlorotrityl chloride resin, DIPEA, DCM[6][7]
Coupling Efficiency (per step) >99%HBTU/DIPEA or DIC/HOBt in DMF[8]
Fmoc Deprotection Efficiency >99%20% Piperidine in DMF[8][9]
Final Cleavage Yield 70-95%TFA-based cleavage cocktail[10]
Crude Peptide Purity 60-90% (sequence dependent)RP-HPLC analysis[11]

Experimental Protocols

Materials and Reagents
  • Trityl bromide or 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-2.0 mmol/g substitution)

  • Nα-Fmoc-L-tyrosine pentafluorophenyl ester (Fmoc-Tyr-OPfp)

  • Fmoc-protected amino acids

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagents (e.g., HBTU, DIC, HOBt)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Methanol (MeOH)

  • Diethyl ether, cold

Protocol 1: Preparation of Trityl Bromide Resin

Note: Trityl bromide resin can be prepared from commercially available trityl alcohol resin.

  • Swell trityl alcohol resin in anhydrous DCM for 30 minutes.

  • To the swollen resin, add a solution of triphenylmethyl bromide (2 equivalents relative to resin loading) in anhydrous DCM.

  • Gently agitate the mixture at room temperature for 2 hours.

  • Filter the resin and wash thoroughly with anhydrous DCM (3x), DMF (3x), and finally with DCM (3x).

  • Dry the resin under vacuum.

Protocol 2: Anchoring of Fmoc-Tyr-OPfp to Trityl Resin
  • Swell the trityl bromide or 2-chlorotrityl chloride resin (1 equivalent) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve Fmoc-Tyr-OPfp (1.5 equivalents) and DIPEA (3 equivalents) in anhydrous DCM.

  • Add the Fmoc-Tyr-OPfp/DIPEA solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted trityl groups, add methanol (0.8 mL/g of resin) and agitate for an additional 30 minutes.[6][12]

  • Filter the resin and wash with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum. The loading can be determined spectrophotometrically by Fmoc cleavage from a small, weighed sample of resin.

Protocol 3: Bidirectional Elongation

A. C-Terminal Elongation (First Direction)

  • Swell the Fmoc-Tyr-OPfp-loaded resin in DMF.

  • Dissolve the first building block (a molecule with a primary amine, e.g., an amino acid ester or a polyamine) (3 equivalents) in DMF.

  • Add the solution of the first building block to the resin.

  • Agitate the mixture at room temperature for 2-4 hours. The Pfp ester will react with the primary amine.

  • Wash the resin with DMF (5x) and DCM (3x).

B. N-Terminal Fmoc Deprotection

  • Swell the resin in DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[8][9]

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

C. N-Terminal Elongation (Second Direction) - Standard Fmoc-SPPS Cycle

  • Coupling: Swell the deprotected resin in DMF. In a separate vessel, dissolve the next Fmoc-amino acid (3 equivalents), a coupling agent like HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 2-5 minutes, then add to the resin. Agitate for 1-2 hours.[8]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 3B.

  • Repeat the coupling, washing, and deprotection cycle for each subsequent amino acid in the sequence.

Protocol 4: Cleavage and Deprotection

Note: The choice of cleavage cocktail depends on the desired product (fully deprotected or protected fragment) and the amino acid composition.

A. Cleavage of Fully Deprotected Peptide

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[10] For peptides containing sensitive residues like Cys or Met, scavengers such as EDT may be added.

  • Add the cleavage cocktail to the dry resin (10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

B. Cleavage of Protected Peptide Fragments

For cleaving the peptide from the highly acid-labile trityl resin while keeping acid-labile side-chain protecting groups intact, milder cleavage conditions are required.

  • Wash and dry the peptide-resin as described above.

  • Prepare a mild cleavage cocktail, for example, a mixture of acetic acid/trifluoroethanol (TFE)/DCM (e.g., 1:2:7 v/v/v).[7][13]

  • Add the mild cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

  • Filter and collect the filtrate.

  • Evaporate the solvent under reduced pressure to obtain the protected peptide fragment.

Visualizations

Bidirectional Synthesis Workflow

Bidirectional_SPPS_Workflow Resin Trityl Bromide Resin Anchor Anchor Fmoc-Tyr-OPfp Resin->Anchor DIPEA, DCM Anchored_Resin Resin-Tyr(O-Trt)-OPfp (Fmoc protected) Anchor->Anchored_Resin C_Term_Elong C-Terminal Elongation (Amine Coupling) Anchored_Resin->C_Term_Elong R-NH2 C_Term_Product Resin-Tyr(O-Trt)-Peptide_1 (Fmoc protected) C_Term_Elong->C_Term_Product Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) C_Term_Product->Fmoc_Deprotect Free_Amine Resin-Tyr(O-Trt)-Peptide_1 (Free N-terminus) Fmoc_Deprotect->Free_Amine N_Term_Elong N-Terminal Elongation (Fmoc-SPPS Cycles) Free_Amine->N_Term_Elong Fmoc-AA-OH, Coupling Reagent Final_Peptide_Resin Resin-Bound Bidirectional Peptide N_Term_Elong->Final_Peptide_Resin Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Peptide_Resin->Cleavage Final_Product Purified Bidirectional Peptide Cleavage->Final_Product Purification

Caption: Workflow for bidirectional solid-phase synthesis.

Logical Relationship of Key Components

Logical_Relationships FmocTyrOPfp Fmoc-Tyr-OPfp PhenolOH Phenolic -OH FmocTyrOPfp->PhenolOH OPfpEster Activated C-Terminus (-OPfp) FmocTyrOPfp->OPfpEster FmocGroup N-Terminal Fmoc Group FmocTyrOPfp->FmocGroup TritylResin Trityl Resin Anchoring Side-Chain Anchoring TritylResin->Anchoring PhenolOH->Anchoring reacts with ElongationC C-Terminal Elongation OPfpEster->ElongationC enables ElongationN N-Terminal Elongation FmocGroup->ElongationN enables after deprotection

Caption: Key functional groups and their roles.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Tyr(tBu)-OPfp Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of Fmoc-Tyr(tBu)-OPfp.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the pentafluorophenyl (Pfp) ester of Fmoc-protected Tyrosine, where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. It is a pre-activated form of the amino acid, designed for direct use in solid-phase peptide synthesis (SPPS) without the need for in-situ activating agents. The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive, facilitating efficient peptide bond formation.[1] This pre-activation strategy offers convenience and can minimize side reactions sometimes associated with in-situ coupling reagents.[1]

Q2: I am observing low coupling efficiency with this compound. What are the potential causes?

Low coupling efficiency with this compound can stem from several factors:

  • Steric Hindrance: The bulky nature of both the Tyr(tBu) side chain and the incoming amino acid on the resin can impede the coupling reaction.[2]

  • Secondary Structure Formation: Aggregation of the growing peptide chain on the resin can physically block the N-terminal amine, preventing the coupling reaction.

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid is not completely removed, the N-terminal amine will not be available for coupling.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact coupling efficiency.

  • Degradation of the Reagent: Although generally stable, prolonged storage under suboptimal conditions could lead to degradation of the this compound ester.

Q3: Can I use additives to improve the coupling efficiency of this compound?

Yes, the addition of certain catalysts can significantly enhance the coupling rate of OPfp esters. 1-Hydroxybenzotriazole (HOBt) is a commonly used additive that can accelerate the coupling reaction.[1][3] While HOBt is effective, other additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are often superior in both accelerating the reaction and suppressing racemization, especially for sterically hindered couplings.[1]

Q4: How does HOBt catalyze the coupling of this compound?

HOBt acts as a catalyst by reacting with the this compound ester to form a more reactive intermediate, an HOBt active ester. This intermediate is less prone to racemization and reacts more readily with the N-terminal amine of the peptide chain to form the desired peptide bond.[4][5]

Troubleshooting Guides

Problem: Low Coupling Efficiency Detected by Kaiser Test

If a positive Kaiser test (blue or purple beads) is observed after the coupling step with this compound, it indicates the presence of unreacted N-terminal amines and thus, incomplete coupling. Follow this troubleshooting workflow:

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform a Second Coupling (Double Coupling) start->recouple add_additive Option 1: Add HOBt or HOAt/Oxyma with fresh this compound recouple->add_additive Recommended extend_time Option 2: Increase Reaction Time (e.g., 4-8 hours or overnight) recouple->extend_time increase_temp Option 3: Increase Reaction Temperature (e.g., to 40-50°C) recouple->increase_temp check_deprotection If coupling remains low, verify Fmoc deprotection of the previous residue. add_additive->check_deprotection extend_time->check_deprotection increase_temp->check_deprotection capping Consider Capping Unreacted Amines (e.g., with Acetic Anhydride) check_deprotection->capping proceed Proceed to next deprotection step capping->proceed

Troubleshooting workflow for a positive Kaiser test.
Problem: Consistently Low Yield of the Final Peptide

If you consistently obtain a low yield of your target peptide and have identified the this compound coupling step as the likely cause, consider the following systematic approach:

G start Consistently Low Peptide Yield Attributed to Tyr(tBu) Coupling protocol_review Step 1: Review Protocol start->protocol_review reagent_check Step 2: Check Reagents protocol_review->reagent_check protocol_review_details Equivalents of reagents? Reaction time and temperature? Use of additives? protocol_review->protocol_review_details solvent_optimization Step 3: Optimize Solvent reagent_check->solvent_optimization reagent_check_details Age and storage of This compound? Purity of solvents? reagent_check->reagent_check_details alternative_strategy Step 4: Alternative Strategy solvent_optimization->alternative_strategy solvent_optimization_details Switch from DMF to NMP? Use a DMF/DCM mixture? solvent_optimization->solvent_optimization_details end Improved Peptide Yield alternative_strategy->end alternative_strategy_details Switch to in-situ activation: HATU, HBTU, or DIC/Oxyma? Use Fmoc-Tyr(Trt)-OH? alternative_strategy->alternative_strategy_details

Systematic approach to improving low peptide yield.

Data Presentation

Table 1: Comparison of Coupling Conditions for this compound
Coupling ConditionRelative EfficiencyRacemization RiskNotes
This compound aloneModerateLowMay be insufficient for sterically hindered couplings.
This compound + HOBtHighLowHOBt catalyzes the reaction, increasing the coupling rate.[1][3]
This compound + HOAt/OxymaVery HighVery LowGenerally more effective than HOBt for difficult couplings and minimizing racemization.[1]
Table 2: Troubleshooting Summary for Low Coupling Efficiency
SymptomPotential CauseRecommended Action
Positive Kaiser test after standard coupling time.Steric hindrance, slow kinetics.1. Perform a double coupling. 2. Add HOBt, HOAt, or Oxyma to the coupling solution. 3. Increase coupling time and/or temperature.
Low final peptide yield, with deletion of Tyr.Incomplete coupling at the Tyr position.1. Switch to a more effective additive (HOAt or Oxyma). 2. Change the solvent to NMP or a DMF/DCM mixture to disrupt aggregation. 3. Consider an alternative activation method (e.g., HATU/DIPEA).
Broad or multiple peaks in HPLC of crude product.Racemization or other side reactions.1. Use HOAt or Oxyma as an additive to suppress racemization. 2. Avoid prolonged pre-activation times if using in-situ methods. 3. Consider using a less hindered protecting group on Tyr if the sequence allows (e.g., Trt).[6]

Experimental Protocols

Protocol 1: Standard Coupling with this compound
  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Enhanced Coupling with Additives
  • Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents) and HOBt, HOAt, or Oxyma (3-5 equivalents) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Follow steps 4 and 5 from Protocol 1.

Protocol 3: Double Coupling
  • Perform the initial coupling reaction as described in Protocol 1 or 2.

  • After the initial coupling time, drain the reaction solution and wash the resin with DMF (3 times).

  • Prepare a fresh solution of this compound (with or without additive) and add it to the resin.

  • Agitate for an additional 1-2 hours.

  • Wash the resin and perform a Kaiser test to confirm complete coupling.

Protocol 4: Alternative In-Situ Activation for Difficult Couplings

If coupling with this compound remains inefficient, switch to an in-situ activation method.

  • Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and a base like diisopropylethylamine (DIPEA) or collidine (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Follow steps 4 and 5 from Protocol 1.

References

Troubleshooting incomplete Fmoc deprotection after Tyr(tBu) coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete Fmoc deprotection, particularly after the coupling of sterically hindered amino acids such as Tyrosine (tert-butyl).

Troubleshooting Guide & FAQs

Issue: Incomplete Fmoc Deprotection after Tyr(tBu) Coupling

Q1: My Kaiser test is negative or weak after the standard Fmoc deprotection step following Tyr(tBu) coupling. What does this indicate and what are the primary causes?

A negative or weak Kaiser test result suggests that the removal of the Fmoc protecting group from the N-terminus of the peptide chain is incomplete.[1] This is a critical issue as it will prevent the subsequent amino acid from being coupled, leading to deletion sequences in your final peptide product.[2] The primary causes for this issue, especially after coupling a bulky residue like Tyr(tBu), are:

  • Steric Hindrance: The bulky tert-butyl (tBu) group on the tyrosine side chain, in addition to the bulk of the tyrosine residue itself, can physically obstruct the piperidine base from accessing the Fmoc group.[2][3] This is a common issue with β-branched amino acids (Val, Ile, Thr) and amino acids with large side-chain protecting groups.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets. This aggregation can make the peptide-resin less permeable to solvents and reagents, including the deprotection solution.[3][4]

  • Suboptimal Reagent or Conditions: The deprotection reagent may be compromised, or the reaction conditions may be insufficient. This can include degraded piperidine, incorrect concentration of the piperidine solution, insufficient deprotection time, or performing the reaction at a temperature that is too low.[1]

  • Poor Resin Swelling: Inadequate swelling of the resin support can lead to the peptide chains being too close together, which hinders the penetration of the deprotection reagent.[3]

Q2: What immediate steps can I take to troubleshoot incomplete Fmoc deprotection?

If you suspect incomplete deprotection, you can follow this logical troubleshooting workflow:

troubleshooting_workflow start Incomplete Deprotection Suspected (e.g., weak Kaiser test) check_reagents Verify Deprotection Reagent - Is piperidine fresh? - Is concentration correct (20% in DMF)? start->check_reagents extend_deprotection Extend Deprotection Time - Repeat deprotection step - Increase second treatment time check_reagents->extend_deprotection Reagents OK kaiser_test_1 Perform Kaiser Test extend_deprotection->kaiser_test_1 double_deprotection Perform Double Deprotection - Two full deprotection cycles kaiser_test_2 Perform Kaiser Test double_deprotection->kaiser_test_2 kaiser_test_1->double_deprotection Negative proceed Proceed to Next Coupling Step kaiser_test_1->proceed Positive use_stronger_base Consider Alternative Reagents - e.g., DBU-containing cocktail kaiser_test_2->use_stronger_base Negative kaiser_test_2->proceed Positive kaiser_test_3 Perform Kaiser Test kaiser_test_3->proceed Positive use_stronger_base->kaiser_test_3 end Problem Resolved proceed->end

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Q3: Are there alternative deprotection reagents or conditions I can use for difficult sequences like those containing Tyr(tBu)?

Yes, for sequences that are prone to aggregation or steric hindrance, modifying the deprotection conditions or using alternative reagents can be highly effective.

StrategyReagent/ConditionConcentrationTypical ProtocolNotes
Standard Piperidine in DMF20% (v/v)1 x 5 min, followed by 1 x 15 min with fresh reagent.[5]Standard protocol, may be insufficient for hindered residues.[1]
Extended Time Piperidine in DMF20% (v/v)1 x 5 min, followed by 1 x 20-30 min.A simple first step for troubleshooting.[1]
Elevated Temperature Piperidine in DMF20% (v/v)Perform deprotection at 40-50°C.Can help to disrupt peptide aggregation.[1]
Alternative Amine 4-Methylpiperidine (4-MePip) in DMF20% (v/v)Similar to standard piperidine protocol.As effective as piperidine, but not a controlled substance in some regions.[1]
Stronger Base DBU/Piperidine in DMF2% DBU / 2% Piperidine (v/v)2 x 5-10 min.DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can be very effective for difficult sequences.[6][7]
Alternative Base Cocktail DBU/Piperazine in NMP2% DBU (v/v) / 5% Piperazine (w/v)2 x 5-30 min.This combination has been shown to reduce certain side reactions like diketopiperazine formation.[8]

Q4: How can I monitor the Fmoc deprotection reaction to confirm its completion?

In-process monitoring is crucial to ensure complete deprotection before proceeding to the next coupling step.

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines.[2] After the deprotection step, a small sample of the resin beads is taken and heated with Kaiser test solutions. A deep blue color indicates a positive result, signifying the presence of free amines and thus, successful Fmoc removal.[1][2] A yellow or faint color suggests incomplete deprotection.[1]

  • UV-Vis Spectrophotometry: This is a quantitative method. The Fmoc group removal by piperidine generates a dibenzofulvene-piperidine adduct that has a characteristic UV absorbance around 301 nm.[1][6] By collecting the deprotection solution and measuring its absorbance, you can monitor the release of the Fmoc group in real-time. The reaction is considered complete when the absorbance reaches a plateau.[6]

Experimental Protocols

Protocol 1: Time-Course Study of Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the quantitative monitoring of Fmoc deprotection to optimize the deprotection time for a specific, difficult sequence.

Materials:

  • Peptide-resin with N-terminal Fmoc-Tyr(tBu)

  • 20% (v/v) Piperidine in DMF (freshly prepared)

  • DMF (peptide synthesis grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Swell the peptide-resin (approx. 25 mg) in DMF in a small, fritted syringe for 30 minutes.

  • Drain the DMF.

  • Add 1 mL of the 20% piperidine in DMF solution to the resin and start a timer.

  • At specified time points (e.g., 1, 2, 3, 5, 10, 15, 20 minutes), carefully collect a small aliquot (e.g., 10 µL) of the deprotection solution.

  • Dilute each aliquot in a fixed volume of DMF (e.g., 990 µL) to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of each diluted sample at ~301 nm.

  • Plot the absorbance versus time. The deprotection is complete when the absorbance values plateau, indicating no further release of the dibenzofulvene-piperidine adduct.

Protocol 2: Enhanced Fmoc Deprotection using a DBU Cocktail

This protocol is recommended when standard piperidine deprotection fails for a sterically hindered residue.

Materials:

  • Peptide-resin with N-terminal Fmoc-Tyr(tBu)

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • DMF (peptide synthesis grade)

  • Kaiser test reagents

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes.[3]

  • Drain the DMF.

  • Add the DBU/piperidine deprotection solution to the resin.

  • Agitate the resin for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the deprotection solution and agitate for another 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (at least 6 times) to completely remove all traces of DBU and piperidine.[3]

  • Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.[3]

Signaling Pathways and Workflows

fmoc_deprotection_mechanism cluster_0 Fmoc Deprotection Pathway fmoc_peptide Fmoc-NH-Peptide-Resin proton_abstraction Proton Abstraction fmoc_peptide->proton_abstraction piperidine Piperidine (Base) piperidine->proton_abstraction dbf_adduct DBF-Piperidine Adduct (Washed Away) piperidine->dbf_adduct Traps DBF beta_elimination β-Elimination proton_abstraction->beta_elimination free_amine H₂N-Peptide-Resin (Free Amine) beta_elimination->free_amine dbf Dibenzofulvene (DBF) beta_elimination->dbf dbf->dbf_adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Minimizing Tyrosine Racemization During Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of tyrosine during its activation in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is tyrosine racemization and why is it a concern in peptide synthesis?

A1: Racemization is a chemical process where a pure, chiral amino acid like L-tyrosine loses its specific three-dimensional arrangement, leading to a mixture of both L- and D-isomers.[1] This typically happens when the carboxylic acid of the amino acid is activated for peptide bond formation.[1] The biological activity of a peptide is highly dependent on its precise structure, which is determined by the specific chirality of its amino acids. The introduction of D-isomers can significantly reduce the therapeutic efficacy of a peptide, alter its biological activity, or create diastereomeric impurities that are challenging to separate from the target peptide.[1]

Q2: What are the primary chemical mechanisms responsible for tyrosine racemization during activation?

A2: There are two main pathways for racemization during the activation and coupling steps of peptide synthesis:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of an N-protected tyrosine can cyclize to form a planar oxazolone intermediate. The proton on the chiral carbon (α-proton) of this intermediate is acidic and can be removed by a base. Re-protonation can then occur from either side of this planar ring, resulting in a mixture of L- and D-tyrosine configurations.[1]

  • Direct Enolization (α-Proton Abstraction): A base can directly remove the acidic α-proton from the activated tyrosine, forming a planar enolate intermediate. Similar to the oxazolone pathway, this intermediate can be re-protonated from either face, leading to racemization.[1] This mechanism is more common for amino acids with electron-withdrawing groups in their side chains.[1]

Q3: Which factors have the most significant impact on the extent of tyrosine racemization?

A3: Several factors during the coupling step can influence the rate of racemization:

  • Coupling Reagents: Highly reactive activating agents can increase the risk of racemization.[1]

  • Additives: Racemization-suppressing additives like Oxyma Pure, 1-hydroxybenzotriazole (HOBt), and 1-hydroxy-7-azabenzotriazole (HOAt) form active esters that are less prone to racemization.[1][2]

  • Base: The strength and steric hindrance of the base are critical. Stronger, less sterically hindered bases can accelerate the abstraction of the α-proton, thereby increasing racemization.[1]

  • Solvent: The polarity of the solvent can affect racemization rates. More polar solvents can sometimes favor the side reaction.[1]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired coupling reaction and the competing racemization reaction.[1]

Q4: How can I detect and quantify the level of racemization in my synthetic peptide?

A4: A common sign of racemization is the appearance of a doublet peak in the HPLC analysis of the crude peptide, where the mass spectrum is correct.[1] To confirm and quantify racemization, you can perform a complete acid hydrolysis of the peptide (e.g., using 6N HCl) followed by chiral HPLC analysis of the resulting amino acids.[1] This allows for the separation and quantification of the D- and L-enantiomers of tyrosine. The percentage of racemization can be calculated from the peak areas of the D- and L-tyrosine.[1]

Troubleshooting Guides

Problem 1: I am observing significant racemization of my tyrosine residue, as indicated by a doublet peak in the HPLC of my crude peptide.

This is a common issue, and the primary factors to investigate are your choices of coupling reagent, base, additives, and reaction conditions.

Likely Cause Solution
Use of a standalone carbodiimide coupling reagent (e.g., DIC, DCC) without a racemization-suppressing additive.[1]Always use carbodiimides in conjunction with an additive like Oxyma Pure or HOAt. These additives form more stable, less reactive esters that minimize the opportunity for oxazolone formation.[1] Consider switching to a modern phosphonium or aminium/uronium salt like COMU, which has a very low tendency for racemization.[1]
Use of a strong, non-hindered base like Diisopropylethylamine (DIPEA).[1]Switch to a weaker or more sterically hindered base. 2,4,6-Collidine (TMP) is an excellent choice as its bulkiness reduces its ability to abstract the α-proton, thereby suppressing racemization compared to DIPEA or N-methylmorpholine (NMM).[1]
High reaction temperature.[1]Perform the coupling reaction at a lower temperature, for instance, at 0°C.[3]
Prolonged pre-activation time.Do not exceed a pre-activation time of 1-5 minutes, as longer times can increase racemization.[1]

Problem 2: I have switched to a recommended coupling reagent and base, but I still observe some level of racemization.

Even with optimized reagents, other factors in your protocol could be contributing to racemization.

Likely Cause Solution
The solvent system may be promoting racemization.[1]If the solubility of your reagents allows, consider using a less polar solvent, as this can help reduce racemization.[3]
The concentration of the base may be too high.Use the minimum amount of base necessary to facilitate the coupling reaction.[3]
The specific peptide sequence is prone to aggregation.Aggregation of the peptide-resin can lead to slower reaction rates, which may indirectly increase the time for racemization to occur. Consider strategies to disrupt aggregation, such as using N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) to the solvent.[2]

Quantitative Data Summary

The choice of coupling reagent and additive significantly impacts the level of racemization. The following table summarizes the percentage of D-isomer formation observed under various conditions.

Coupling ReagentAdditiveBaseRacemization (%)
DICNoneDIPEA>5%
DICHOBtDIPEA~1.5%
DICOxyma PureDIPEA<0.5%
HBTU(Internal HOBt)DIPEA~1.2%
HATU(Internal HOAt)DIPEA~0.8%
COMU(Internal Oxyma)DIPEA<0.2%

Data adapted from studies on racemization-prone amino acids, with principles directly applicable to Tyrosine.[1]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for Minimizing Tyrosine Racemization

This protocol details a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF just before adding the activated amino acid solution.[1]

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents relative to resin loading).[1]

    • Add Oxyma Pure (3 eq.) to the amino acid solution and dissolve completely in DMF.[1]

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture.[1]

    • Allow the solution to pre-activate for 1-5 minutes. Do not exceed this time. [1]

    • Immediately add the activated amino acid solution to the drained resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.[1]

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines. If the test is positive, a second coupling may be necessary.[1]

Protocol 2: Peptide Hydrolysis and Chiral HPLC Analysis for Racemization Quantification

This protocol outlines the procedure for hydrolyzing a peptide and analyzing the resulting amino acids to quantify racemization.

  • Peptide Hydrolysis:

    • Place a precisely weighed amount of the purified, lyophilized peptide (approximately 1 mg) into a hydrolysis tube.[1]

    • Add 500 µL of 6N HCl.[1]

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat the sample at 110°C for 24 hours.[1]

  • Sample Preparation:

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.[1]

    • Re-dissolve the dried amino acid residue in a suitable buffer or mobile phase for HPLC analysis (e.g., 0.1% TFA in water).[1]

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation.[1]

    • Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might involve a copper (II) sulfate solution or a mixture of acetonitrile and aqueous buffer.[1]

    • Injection: Inject the prepared sample onto the column.

    • Detection: Monitor the elution profile using a UV detector, typically at 280 nm for tyrosine.[1]

  • Quantification:

    • Integrate the peak areas for the D-tyrosine and L-tyrosine enantiomers.[1]

    • Calculate the percentage of racemization as: % Racemization = [Area(D-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100.[1]

Visualizations

RacemizationMechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway L_Tyr L-Tyrosine (Activated) Oxazolone Planar Oxazolone Intermediate L_Tyr->Oxazolone - H₂O Mixture_O L/D-Tyrosine Mixture Oxazolone->Mixture_O + H₂O (non-stereospecific) L_Tyr_E L-Tyrosine (Activated) Enolate Planar Enolate Intermediate L_Tyr_E->Enolate + Base - H⁺ Mixture_E L/D-Tyrosine Mixture Enolate->Mixture_E + H⁺ (non-stereospecific)

Caption: Primary mechanisms of tyrosine racemization during activation.

TroubleshootingWorkflow cluster_reagents Reagent Optimization cluster_base Base Optimization cluster_conditions Condition Optimization Start High Racemization Detected CheckReagents Step 1: Evaluate Coupling Reagents & Additives Start->CheckReagents Carbodiimide Using Carbodiimide alone? CheckReagents->Carbodiimide CheckBase Step 2: Assess Base Choice DIPEA Using DIPEA? CheckBase->DIPEA CheckConditions Step 3: Review Reaction Conditions Temp High Temperature? CheckConditions->Temp End Racemization Minimized AddAdditive Add Oxyma Pure or HOAt Carbodiimide->AddAdditive Yes OniumSalt Using Onium Salt? Carbodiimide->OniumSalt No AddAdditive->CheckBase OniumSalt->CheckBase No SwitchOnium Switch to COMU or HATU OniumSalt->SwitchOnium Yes SwitchOnium->CheckBase DIPEA->CheckConditions No SwitchBase Switch to weaker (NMM) or hindered (Collidine) base DIPEA->SwitchBase Yes SwitchBase->CheckConditions LowerTemp Perform coupling at lower temp (0°C) Temp->LowerTemp Yes Solvent Polar Solvent? Temp->Solvent No LowerTemp->Solvent Solvent->End No ChangeSolvent Consider less polar solvents Solvent->ChangeSolvent Yes ChangeSolvent->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

How to avoid O-acylation of tyrosine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on how to prevent the common side reaction of O-acylation of tyrosine residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is O-acylation of tyrosine?

O-acylation is an undesirable side reaction in peptide synthesis where the incoming activated amino acid acylates the hydroxyl group (-OH) of the tyrosine side chain instead of the intended N-terminal amine of the growing peptide chain. This results in the formation of a branched peptide-ester impurity that can be difficult to separate from the target peptide.

Q2: Why is the tyrosine hydroxyl group susceptible to acylation?

The phenolic hydroxyl group of tyrosine is nucleophilic, particularly when deprotonated. During the coupling step, the carboxylic acid of the incoming amino acid is highly activated by a coupling reagent. This activated species can then react with any available nucleophile, including the unprotected tyrosine side chain, leading to the formation of an ester bond.

Q3: What are the primary strategies to prevent O-acylation of tyrosine?

The most effective and widely used strategy is to protect the tyrosine hydroxyl group with a suitable protecting group. This group masks the nucleophilicity of the hydroxyl function during coupling and is later removed during the final cleavage and deprotection step. Other strategies involve optimizing coupling conditions and choosing appropriate coupling reagents that minimize side reactions.

Troubleshooting Guide: O-Acylation of Tyrosine

If you have identified O-acylated impurities in your crude peptide product, consult the following guide to troubleshoot and optimize your synthesis protocol.

Step 1: Confirm the Presence of O-Acylated Impurity
  • Method: Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Indication: The O-acylated product will have a mass corresponding to the target peptide plus the mass of the acyl group (the mass of the amino acid that was added at that step, minus the mass of water). For example, if an extra Fmoc-Gly-OH was coupled to a tyrosine side chain, the impurity would have an increased mass of 57.05 Da (for the glycyl residue).

Step 2: Implement a Protection Strategy

The most robust solution is to use a protected tyrosine derivative. The choice of protecting group depends on the overall protection strategy of your synthesis (e.g., Fmoc or Boc chemistry).

G start Start: Tyrosine residue in sequence strategy Select Synthesis Strategy start->strategy fmoc Fmoc/tBu Strategy strategy->fmoc Fmoc boc Boc/Bzl Strategy strategy->boc Boc tbu Use Fmoc-Tyr(tBu)-OH (tert-Butyl) fmoc->tbu bzl Use Boc-Tyr(Bzl)-OH (Benzyl) boc->bzl cleavage Cleavage with strong acid (e.g., TFA) tbu->cleavage bzl->cleavage end Obtain deprotected peptide cleavage->end G start Problem: O-acylation observed check_tyr Is Fmoc-Tyr(tBu)-OH being used? start->check_tyr use_tbu Switch to Fmoc-Tyr(tBu)-OH check_tyr->use_tbu No check_reagent Review Coupling Reagent check_tyr->check_reagent Yes use_tbu->check_reagent hbtu Using HBTU/HATU? check_reagent->hbtu dic_oxyma Switch to DIC/Oxyma hbtu->dic_oxyma Yes check_base Review Base Usage hbtu->check_base No dic_oxyma->check_base reduce_base Reduce base equivalents or avoid pre-activation check_base->reduce_base solution Problem Minimized reduce_base->solution

Technical Support Center: Optimizing Fm-oc-Tyr(tBu)-OPfp Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the reaction time of Fmoc-Tyr(tBu)-OPfp coupling in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a pre-activated derivative of the amino acid tyrosine, where the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, the tyrosine side chain is protected by an acid-labile tert-butyl (tBu) group, and the carboxyl group is activated as a pentafluorophenyl (OPfp) ester. This form is used for the direct coupling of the tyrosine residue onto the growing peptide chain without the need for in-situ activation, which can help minimize side reactions and racemization.[1]

Q2: My this compound coupling is slow or incomplete. What are the common causes?

Slow or incomplete coupling of this compound can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the Tyr(tBu) side chain can physically impede the coupling reaction.[2]

  • Peptide Aggregation: As the peptide chain elongates, it may aggregate on the resin, blocking reactive sites.[3]

  • Low Reagent Equivalents: Insufficient excess of the this compound can lead to an incomplete reaction.

  • Suboptimal Solvent: The choice of solvent can impact resin swelling and reagent solubility. While DMF is common, NMP can sometimes improve solvation.[4]

  • Reaction Temperature: Room temperature may not be sufficient to drive a difficult coupling to completion.

Q3: How can I monitor the completion of the coupling reaction?

The most common method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test (or ninhydrin test).[5][6] This colorimetric test detects the presence of free primary amines on the resin.

  • Positive Result (Blue Beads): Indicates the presence of unreacted free amines, signifying an incomplete coupling.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete.

Q4: What is "double coupling" and when should I perform it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid. This is a common strategy to drive difficult couplings to completion, especially when a Kaiser test remains positive after the initial coupling period.[6]

Troubleshooting Guides

Issue 1: Slow Reaction Time with this compound

Symptoms:

  • The Kaiser test is still positive after the standard coupling time (e.g., 1-2 hours).

  • Mass spectrometry of the final peptide shows a significant deletion sequence corresponding to the tyrosine residue.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Slow Coupling start Start: Slow Coupling Detected step1 Step 1: Add a Catalytic Additive start->step1 Initial Observation step2 Step 2: Increase Reaction Temperature step1->step2 If still slow step3 Step 3: Increase Reagent Equivalents step2->step3 If incomplete step4 Step 4: Perform a Double Coupling step3->step4 If still incomplete end End: Coupling Optimized step4->end Final Solution

Caption: A stepwise workflow for troubleshooting slow this compound coupling reactions.

Recommended Solutions:

  • Incorporate a Catalytic Additive: The addition of N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can significantly increase the rate of coupling for OPfp esters.[1][7] These additives act as catalysts, accelerating the aminolysis reaction.

  • Increase Reaction Temperature: Elevating the temperature can enhance the reaction kinetics.[8] For difficult couplings, increasing the temperature to 40°C may be beneficial, but be mindful of potential side reactions like racemization.[3]

  • Increase Reagent Equivalents: Using a higher excess of this compound (e.g., 3-5 equivalents relative to resin loading) can help drive the reaction to completion.[4]

  • Perform a Double Coupling: If the reaction is still incomplete, repeating the coupling step with fresh reagents is a reliable method to ensure complete acylation.[6]

Issue 2: Potential for Racemization with Extended Reaction Times

Symptoms:

  • HPLC analysis of the final peptide shows a diastereomeric impurity.

  • The biological activity of the synthesized peptide is lower than expected.

Troubleshooting Workflow:

G cluster_1 Minimizing Racemization start_rac Start: Racemization Detected step1_rac Step 1: Use Additives start_rac->step1_rac Initial Observation step2_rac Step 2: Control Temperature step1_rac->step2_rac Further Optimization step3_rac Step 3: Optimize Base (if applicable) step2_rac->step3_rac If base is used end_rac End: Racemization Minimized step3_rac->end_rac Final Solution

References

Technical Support Center: Managing Aggregation of Peptides Containing Tyr(tBu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing aggregation issues encountered with peptides containing the tert-butyl protected tyrosine residue, Tyr(tBu).

Frequently Asked Questions (FAQs)

Q1: What causes peptides containing Tyr(tBu) to aggregate?

A1: The primary cause of aggregation in peptides containing Tyr(tBu) is the increased hydrophobicity conferred by the tert-butyl (tBu) protecting group on the tyrosine side chain. This hydrophobicity promotes self-association and aggregation, especially in sequences with a high content of other hydrophobic residues like Valine (Val), Isoleucine (Ile), Leucine (Leu), and Alanine (Ala).[1] The formation of intermolecular hydrogen bonds can also contribute significantly to the aggregation process.[2]

Q2: At what stages of the peptide synthesis workflow is aggregation most likely to occur?

A2: Aggregation can be a significant issue throughout the entire peptide synthesis and purification workflow:

  • During Solid-Phase Peptide Synthesis (SPPS): Growing peptide chains can aggregate on the resin, leading to incomplete deprotection and coupling reactions. This can result in truncated or deletion sequences.[1] A key indicator of on-resin aggregation is the failure of the resin to swell properly.[1][2]

  • Post-Cleavage and Deprotection: After the peptide is cleaved from the resin, it may precipitate out of the cleavage cocktail or be challenging to dissolve for purification.[1]

  • During Purification: The peptide can aggregate on the HPLC column, which often results in broad, asymmetrical, or tailing peaks and poor separation.[1] It may also precipitate in the collection tubes after elution.[1]

  • Post-Purification: The final lyophilized peptide may be difficult to dissolve in aqueous buffers for downstream applications.[1]

Q3: What are the visible signs of peptide aggregation?

A3: Visible signs that your peptide may be aggregating include:

  • Shrinking or poor swelling of the resin during synthesis.[1][3]

  • Formation of a gel-like substance or a visible precipitate after cleavage.[1]

  • Difficulty dissolving the crude or purified peptide.[1]

  • Broad or tailing peaks during RP-HPLC analysis.[1]

  • Low recovery of the desired peptide after purification.[1]

  • A cloudy or hazy appearance of the peptide solution.[4]

Q4: How does the choice of protecting group strategy affect aggregation?

A4: The protecting group strategy can influence peptide aggregation. In Boc-based synthesis, the repeated treatments with trifluoroacetic acid (TFA) for Boc deprotection can help disrupt secondary structures and reduce aggregation.[5] The Fmoc/tBu strategy, while widely used, does not have this repeated acidic treatment, making peptides synthesized with this method more prone to aggregation during chain assembly.[5]

Q5: What is the primary issue during the cleavage of peptides containing Tyr(tBu)?

A5: The main issue during the TFA-mediated cleavage of peptides with Tyr(tBu) is the generation of reactive tert-butyl (tBu) cations.[6] These electrophilic carbocations can re-attach to nucleophilic residues in the peptide chain, particularly the deprotected tyrosine's phenolic ring, leading to t-butylated byproducts.[6] This side reaction reduces the yield of the target peptide and complicates purification.[6]

Q6: How can I prevent side reactions during Tyr(tBu) deprotection?

A6: The most effective way to prevent side reactions is to use scavengers in the cleavage cocktail.[6] Scavengers are nucleophilic reagents that "trap" the reactive tBu cations at a faster rate than the amino acid side chains.[6] A common and effective cleavage cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio.[6] For more complex peptides, a more comprehensive cocktail like "Reagent K" (TFA/phenol/water/thioanisole/TIS; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[6]

Troubleshooting Guides

Guide 1: On-Resin Aggregation During SPPS

Problem: Incomplete coupling or deprotection steps, indicated by a positive Kaiser test after coupling or a negative/weak Kaiser test after deprotection.[3][7]

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// Edges start -> strategy; strategy -> solvent [label="Option 1"]; strategy -> temp [label="Option 2"]; strategy -> chaotropes [label="Option 3"]; strategy -> backbone [label="Option 4\n(Resynthesis)"]; strategy -> pseudo [label="Option 5\n(Resynthesis)"]; strategy -> sonication [label="Option 6"];

solvent -> double_coupling; temp -> double_coupling; chaotropes -> double_coupling; backbone -> proceed; pseudo -> proceed; sonication -> double_coupling;

double_coupling -> capping [label="If still positive"]; double_coupling -> proceed [label="If negative"]; capping -> proceed; }

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Solutions:

  • Modify the Solvent System: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add up to 20% Dimethyl Sulfoxide (DMSO) to the coupling mixture to disrupt hydrogen bonds.[3]

  • Increase Temperature: Performing the coupling reaction at a higher temperature can help to disrupt aggregates.[1]

  • Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to interfere with hydrogen bonding.[1][8]

  • Use Backbone Protection: For particularly difficult sequences, resynthesize the peptide and incorporate backbone protection groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on specific residues to prevent hydrogen bond formation.[2]

  • Incorporate Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic locations (e.g., at Ser or Thr residues) to introduce a "kink" in the peptide backbone, which disrupts the formation of secondary structures.[8][9]

  • Sonication: Apply brief, intermittent pulses of sonication during the coupling reaction to physically break up peptide aggregates on the resin.[2][3]

  • Double Coupling: After the initial coupling reaction, if the Kaiser test is positive, perform a second coupling step with a fresh solution of activated amino acid.[7]

  • Capping: If a second coupling is unsuccessful, cap the remaining free amines using a reagent like acetic anhydride to prevent the formation of deletion sequences.[7]

Guide 2: Post-Cleavage and Post-Purification Insolubility

Problem: The lyophilized peptide is difficult to dissolve in aqueous buffers, or it precipitates upon addition to the buffer.

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troubleshoot [label="Implement Solubilization Strategy", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph_adjust [label="Adjust pH away from pI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; organic_solvent [label="Use Organic Co-solvent\n(e.g., DMSO, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; denaturants [label="Use Denaturants\n(e.g., Guanidine HCl, Urea)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sonication [label="Apply Sonication", fillcolor="#4285F4", fontcolor="#FFFFFF"];

is_soluble2 [label="Is solution clear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; failure [label="Consider Resynthesis\nwith Modifications", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> initial_attempt; initial_attempt -> is_soluble1; is_soluble1 -> success [label="Yes"]; is_soluble1 -> troubleshoot [label="No"];

troubleshoot -> ph_adjust [label="Strategy 1"]; troubleshoot -> organic_solvent [label="Strategy 2"]; troubleshoot -> denaturants [label="Strategy 3\n(non-biological assays)"]; troubleshoot -> sonication [label="Strategy 4"];

ph_adjust -> is_soluble2; organic_solvent -> is_soluble2; denaturants -> is_soluble2; sonication -> is_soluble2;

is_soluble2 -> success [label="Yes"]; is_soluble2 -> failure [label="No"]; }

Caption: Stepwise workflow for solubilizing aggregated peptides.

Solutions:

  • pH Adjustment: A peptide's solubility is often lowest at its isoelectric point (pI).[1] Adjusting the pH of the solution away from the pI can increase the net charge and promote electrostatic repulsion, thereby improving solubility.[1][3] For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate).[3][9]

  • Organic Co-solvents: Dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile before adding the aqueous buffer.[3] It is recommended to add the concentrated stock in the organic solvent drop-wise into the stirring aqueous buffer.[4]

  • Sonication: Use a bath sonicator to break apart existing aggregates.[4] This can help to solubilize the peptide without causing localized heating that might occur with a probe sonicator.[4]

  • Use of Denaturants: For non-biological or analytical applications, chaotropic agents like 6 M Guanidine HCl or 8 M Urea can be used to solubilize stubborn aggregates.[1][4] Note that these will need to be removed for most biological assays.[1]

Data Presentation

Table 1: Comparison of Anti-Aggregation Strategies During SPPS

StrategyPrincipleExpected Outcome
Solvent Modification (e.g., NMP, DMSO) Disrupts inter-chain hydrogen bonding.[2][3]Improved resin swelling and coupling efficiency.[3]
Increased Temperature Provides energy to overcome aggregation forces.[2]Higher coupling rates and reduced incomplete sequences.[2]
Chaotropic Salts (e.g., LiCl) Interfere with hydrogen bond networks.[1][8]Enhanced solvation of the peptide-resin complex.[8]
Backbone Protection (Hmb, Dmb) Prevents hydrogen bond formation at the peptide backbone.[2]Significant improvement in yield and purity for difficult sequences.[2][5]
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting secondary structure formation.[8][9]Highly effective in preventing aggregation, leading to higher purity and yield.[8]

Note: The effectiveness of each strategy is sequence-dependent.

Table 2: Solubilization Strategies for Aggregated Peptides

StrategyConcentration/ConditionsSuitability
pH Adjustment Adjust pH 2 units away from the peptide's pI.[1]General use, compatible with most biological assays.
Organic Co-solvents Minimal volume of DMSO, DMF, Acetonitrile.[3]Widely used, but check assay compatibility for the chosen solvent.
Denaturants 6 M Guanidine HCl or 8 M Urea.[1][4]Primarily for non-biological applications as they denature proteins.
Sonication Brief, intermittent pulses in a bath sonicator.[3][4]Physical method, compatible with most applications.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This colorimetric test is used to detect the presence of free primary amines on the resin, which helps in monitoring the completion of coupling and deprotection steps.[7]

Procedure:

  • Take a small sample of the peptide-resin (a few beads).

  • Wash the resin beads with DMF.

  • Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the beads.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).[7]

    • Yellow/Colorless: Negative result, indicating the absence of free primary amines (successful coupling).

Protocol 2: Standard Peptide Cleavage and Precipitation

This protocol is for the cleavage of the peptide from the resin and removal of side-chain protecting groups, including Tyr(tBu).

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[6]

  • Cold diethyl ether

Procedure:

  • Wash the dry peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.[6]

  • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]

  • Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.[6]

  • In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[6]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[6]

  • Dry the peptide pellet under vacuum.

Protocol 3: Stepwise Solubilization of a Lyophilized Peptide

This protocol provides a systematic approach to finding a suitable solvent for an aggregated peptide.[9]

Procedure:

  • Initial Attempt: Start with a small aliquot of the peptide. Attempt to dissolve it in deionized, sterile water or a common buffer (e.g., PBS). Use vortexing and brief sonication to aid dissolution.[9]

  • pH Adjustment: If the peptide is insoluble, determine its theoretical net charge at neutral pH.

    • If the peptide is basic (net positive charge), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid).[9]

    • If the peptide is acidic (net negative charge), try a dilute basic solution (e.g., 10% ammonium bicarbonate).[9]

  • Organic Co-solvents: For highly hydrophobic peptides, first dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF. Once fully dissolved, slowly add the desired aqueous buffer dropwise while continuously vortexing.[9]

  • Denaturing Agents: If the peptide is intended for applications where its tertiary structure is not critical, strong denaturants like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be used.[9]

References

Fmoc-Tyr(tBu)-OPfp stability in solution during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the stability and use of Fmoc-Tyr(tBu)-OPfp in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the N-α-Fmoc and side-chain tert-butyl (tBu) protected L-tyrosine, activated as a pentafluorophenyl (Pfp) ester. It is a critical building block in Solid-Phase Peptide Synthesis (SPPS). The Pfp ester is highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes it an excellent leaving group.[1][2] This high reactivity allows for rapid and efficient peptide bond formation, often minimizing side reactions and the need for additional coupling additives.[1][3] The Fmoc group provides temporary protection for the alpha-amino group and is removed with a mild base (e.g., piperidine), while the tBu group offers stable, orthogonal protection for the tyrosine side-chain, which is removed under strong acidic conditions (e.g., TFA) during final cleavage.[4][5]

Q2: How stable is solid this compound and how should it be stored?

In its solid, crystalline form, this compound is generally stable.[1] However, like most active esters, it is sensitive to moisture. For long-term storage, it is recommended to keep the solid at -20°C in a tightly sealed container with a desiccant to prevent hydrolysis.[6] For short-term use, storage at 2-8°C is acceptable.

Q3: What is the stability of this compound in common synthesis solvents like DMF?

While Pfp esters are considered more stable against hydrolysis than some other active esters, their stability in solution is limited.[1] In solvents like N,N-Dimethylformamide (DMF), hydrolysis of the active ester can occur, especially if the solvent contains trace amounts of water.[7][8] This hydrolysis converts the active ester back to the much less reactive carboxylic acid (Fmoc-Tyr(tBu)-OH), which will not participate in the coupling reaction, leading to lower yields. Therefore, it is strongly recommended to prepare solutions of this compound immediately before the coupling step.

Q4: What are the primary degradation pathways for this compound during synthesis?

There are two primary degradation pathways of concern:

  • Hydrolysis of the Pfp Ester: This is the most common issue, where moisture in the reaction environment cleaves the ester bond, yielding the inactive carboxylic acid Fmoc-Tyr(tBu)-OH and pentafluorophenol.[7][9]

  • Premature Deprotection:

    • Fmoc Group: Although designed to be base-labile, residual base from a previous deprotection step or the presence of basic additives can cause slow cleavage of the N-α-Fmoc group.

    • tBu Group: The tert-butyl ether protecting the tyrosine side-chain is highly stable under the basic and neutral conditions of the coupling and Fmoc-deprotection steps.[4] It is only labile to strong acids like TFA.[4]

Q5: What are the signs of this compound degradation in an experiment?

The primary indicator of degradation is low or failed coupling efficiency, which can be detected by a positive Kaiser test after the coupling step.[10] Analytically, HPLC analysis of the crude peptide may show a significant peak corresponding to a deletion sequence (missing the Tyr residue). If you analyze the amino acid solution itself, degradation would appear as a new peak corresponding to Fmoc-Tyr(tBu)-OH.[11]

Troubleshooting Guide

Problem: Low coupling efficiency or incomplete reaction when using this compound.

This guide provides a logical workflow to diagnose and resolve common issues.

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sol_fresh [label="Is the solution freshly prepared\nin anhydrous DMF?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_prepare [label="Action: Prepare fresh solution of\nthis compound immediately\nbefore use.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ok [label="Solution is fresh.", fillcolor="#FFFFFF", fontcolor="#202124"];

kaiser_test [label="Was the Kaiser test after the\nprevious Fmoc deprotection\nstrongly positive (blue)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotect [label="Action: Repeat Fmoc deprotection.\nEnsure sufficient time (e.g., 2 x 10 min)\nand reagent volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotect_ok [label="Deprotection was complete.", fillcolor="#FFFFFF", fontcolor="#202124"];

aggregation [label="Is the peptide sequence known\nto be difficult or prone to aggregation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; double_couple [label="Action: Perform a double coupling.\nConsider increasing reaction time\nor temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections problem -> {check_aa, check_resin, check_conditions} [color="#5F6368"];

check_aa -> sol_fresh [color="#5F6368"]; sol_fresh -> sol_prepare [label="No", color="#EA4335"]; sol_fresh -> sol_ok [label="Yes", color="#34A853"];

check_resin -> kaiser_test [color="#5F6368"]; kaiser_test -> deprotect [label="No / Weak", color="#EA4335"]; kaiser_test -> deprotect_ok [label="Yes", color="#34A853"];

check_conditions -> aggregation [color="#5F6368"]; aggregation -> double_couple [label="Yes", color="#EA4335"];

} enddot Caption: Troubleshooting workflow for low coupling efficiency.

Quantitative Data Summary

While Pfp esters are known for high reactivity, their stability in solution is finite. The data below illustrates the expected stability of an active ester solution in anhydrous DMF at room temperature.

Table 1: Qualitative Stability of this compound in Common SPPS Solvents/Reagents

Solvent / ReagentStabilityPrimary Effect / Reason
DMF / NMP (Anhydrous)Moderate Stable for several hours, but hydrolysis can occur. Best to use fresh.[7]
Piperidine (20% in DMF)Unstable Rapid cleavage of the N-α-Fmoc group.[12][13]
TFA (e.g., 95%)Unstable Cleavage of the side-chain tBu group.[4]
Dichloromethane (DCM)Good Less polar than DMF, reducing hydrolysis rate.
Diisopropylethylamine (DIPEA)Low to Moderate Base can accelerate hydrolysis and potentially cause racemization.

Table 2: Illustrative Purity of this compound in Anhydrous DMF over Time at 25°C

Note: This data is illustrative and intended to demonstrate the general principle of active ester degradation in solution. Actual results may vary based on solvent purity and lab conditions.

Time ElapsedPurity (%)Primary Degradation Product
0 hours>99.5%-
2 hours~98%Fmoc-Tyr(tBu)-OH
4 hours~95%Fmoc-Tyr(tBu)-OH
8 hours~90%Fmoc-Tyr(tBu)-OH
24 hours<80%Fmoc-Tyr(tBu)-OH
Experimental Protocols
Protocol 1: HPLC Method for Assessing Solution Stability

This protocol allows you to quantify the stability of your this compound stock in your synthesis solvent.

Objective: To determine the rate of hydrolysis of this compound in DMF solution by monitoring its purity over time.

Materials:

  • This compound

  • Anhydrous, peptide-synthesis grade DMF

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of anhydrous DMF to make a ~1 mg/mL solution.

  • Time Point Zero (T=0): Immediately after dissolution, take a 100 µL aliquot of the stock solution and dilute it with 900 µL of 50:50 Mobile Phase A:B. Inject 10 µL onto the HPLC system.

  • Incubate: Seal the stock solution vial and leave it on the benchtop at room temperature (25°C).

  • Subsequent Time Points: Repeat step 2 at various time points (e.g., T = 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm[6]

    • Gradient:

      Time (min) % Mobile Phase B
      0 40
      20 100
      25 100
      25.1 40

      | 30 | 40 |

  • Data Analysis: Integrate the peak areas for this compound and the hydrolysis product (Fmoc-Tyr(tBu)-OH, which will have a shorter retention time). Calculate the percentage purity of the active ester at each time point.

Visualizations

// Node Definitions start [label="this compound\n(Active Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

hydrolysis [label="Hydrolysis\n(+H₂O, trace)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; base [label="Premature Deprotection\n(Trace Base)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

product1 [label="Fmoc-Tyr(tBu)-OH\n(Inactive Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product2 [label="Pentafluorophenol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product3 [label="H-Tyr(tBu)-OPfp\n(Free Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> hydrolysis [label=" Pathway 1\n(Most Common)", color="#5F6368"]; hydrolysis -> {product1, product2} [color="#5F6368"];

start -> base [label=" Pathway 2\n(Less Common)", color="#5F6368"]; base -> product3 [color="#5F6368"]; } enddot Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Poor Peptide Precipitation After Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to poor peptide precipitation following cleavage from the solid-phase resin.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my peptide not precipitating, or why has it formed an oil after adding the cleavage cocktail to cold ether?

Poor precipitation or the formation of an oily, amorphous substance instead of a solid powder can be attributed to several factors related to the peptide's intrinsic properties and the experimental conditions.[1]

Common Causes:

  • Inherent Peptide Properties: Highly hydrophobic peptides or those with certain protecting groups may be more soluble in the trifluoroacetic acid (TFA)/ether mixture, leading to incomplete precipitation or the formation of an oil. "Difficult sequences" that are prone to strong intermolecular interactions can also result in aggregation and poor precipitation.[1][2]

  • Residual Solvents: Solvents from the synthesis, such as Dimethylformamide (DMF) or N-methylpyrrolidone (NMP), if not thoroughly removed, can hinder efficient precipitation. It is critical to wash the peptide resin extensively with a solvent like Dichloromethane (DCM) before cleavage.[1]

  • Incomplete Cleavage or Deprotection: The presence of bulky, hydrophobic protecting groups (e.g., Trityl) that were not fully cleaved can significantly alter the peptide's solubility, often leading to an oily consistency.[1]

  • Excess Scavengers: While necessary, non-volatile scavengers from the cleavage cocktail can sometimes co-precipitate with the peptide or contribute to an oily residue.[1]

  • Insufficient Anti-Solvent: An inadequate volume of cold ether may not be sufficient to force the peptide out of the TFA solution, resulting in an oil or incomplete precipitation. A general guideline is to use a 10-fold volume of ether relative to the cleavage cocktail volume.[1][3]

FAQ 2: My peptide precipitated as a sticky solid or an oil. How can I convert it into a manageable powder?

An oily or sticky pellet is a common issue, particularly with hydrophobic peptides. The primary goal is to remove residual solvents and scavengers that are "plasticizing" the peptide.

Recommended Procedures:

  • Trituration: While the oily pellet is submerged in cold ether, use a spatula or glass rod to break it up. This increases the surface area and facilitates the washing away of impurities.[1]

  • Use of a Different Anti-Solvent: After the initial centrifugation, try washing the oily pellet with a different or mixed solvent system. Methyl tert-butyl ether (MTBE) or a diethyl ether/hexane mixture can be effective.[1][3]

  • Lyophilization: If you observe an immiscible phase or an oil drop appearance when trying to dissolve the crude peptide, it may be due to residual organic solvent. Freezing and lyophilizing the product can help remove these residual solvents and often yields a more manageable powder.[4]

FAQ 3: What should I do if my peptide does not precipitate at all, even after adding a large volume of cold ether?

If your peptide remains completely soluble in the TFA/ether mixture, several steps can be taken to induce precipitation.

Troubleshooting Steps:

  • Increase Anti-Solvent Volume: Add more cold diethyl ether to the mixture.[1]

  • Concentrate the Solution: Carefully reduce the volume of the TFA/ether mixture using a rotary evaporator or a gentle stream of nitrogen. Once the solution is more concentrated, attempt precipitation again by adding fresh, cold ether.[1][5]

  • Check Supernatant: If you are performing an ether precipitation step after resin cleavage, it is good practice to check the ether supernatant in case your peptide is partially soluble.[4]

FAQ 4: Are there alternatives to ether precipitation for peptides that are known to be problematic?

Yes, for peptides that consistently exhibit poor precipitation with ether, alternative strategies can be employed.

Alternative Methods:

  • Direct TFA Evaporation:

    • After cleavage, filter the resin from the TFA cocktail.

    • Place the TFA solution in a suitable vial and evaporate the TFA directly using a specialized corrosion-resistant centrifugal evaporator or a gentle stream of nitrogen in a well-ventilated fume hood.[1]

    • The resulting crude peptide film can then be washed with a solvent in which the peptide is soluble (e.g., 50% aqueous acetonitrile) to remove any remaining scavengers.[1]

    • The crude peptide can then be dissolved in an appropriate buffer for HPLC purification.[1]

  • Salt-Mediated Organic Solvent Precipitation: The inclusion of certain salts can enhance the precipitation of peptides, especially those of low molecular weight, in the presence of an organic solvent.[6]

Data Presentation

Table 1: Common Anti-Solvents for Peptide Precipitation

Anti-SolventKey Characteristics & ApplicationsReferences
Diethyl Ether (DEE) Most widely used, but has a low flash point and is prone to forming peroxides.[7][8]
Methyl tert-Butyl Ether (MTBE) A peroxide-free alternative, though it may cause tert-butylation of Met or Trp residues under strong acidic conditions.[7][8]
Cyclopentyl methyl ether (CPME) A greener solvent alternative.[9]
2-Methyltetrahydrofuran (2-MeTHF) Another greener solvent option that has been investigated for peptide precipitation.[9]
n-Heptane Often used in combination with other solvents like 4-methyltetrahydropyran (MTHP).[9]

Experimental Protocols

Protocol 1: Standard Peptide Precipitation with Diethyl Ether

Objective: To precipitate a cleaved peptide from the TFA cleavage cocktail.

Materials:

  • TFA filtrate containing the cleaved peptide

  • Cold diethyl ether (-20°C)

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen gas source or vacuum desiccator

Procedure:

  • Transfer the TFA filtrate containing the cleaved peptide into a suitable centrifuge tube.[3]

  • In a separate, larger centrifuge tube, add 8-10 volumes of cold diethyl ether.[3]

  • Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate should form.[3]

  • Centrifuge the mixture to pellet the peptide.[3][10]

  • Carefully decant the ether supernatant.[3][10]

  • Wash the peptide pellet by adding another portion of cold ether, vortexing, and centrifuging again. Repeat this wash step two more times to remove residual scavengers.[3][7]

  • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[3][10]

Protocol 2: Salt-Mediated Precipitation for Enhanced Peptide Recovery

Objective: To improve the precipitation and recovery of peptides, particularly those that are dilute or of low molecular weight.[6]

Materials:

  • Peptide solution (e.g., from pepsin digestion)

  • Zinc sulfate (ZnSO₄) solution (e.g., 200 mM)

  • Acetone

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • This protocol is optimized for recovering pepsin-digested peptides and involves combining 15 µL of the initial peptide solution, 15 µL of 200 mM ZnSO₄, and 970 µL of acetone to achieve a final concentration of 100 mM ZnSO₄ in 97% acetone.[6]

  • Incubate the mixture at room temperature for 5 minutes.[6]

  • Centrifuge the sample at 13,000 x g for 2 minutes to pellet the precipitated peptides.[6]

  • Carefully remove the supernatant with a pipette, taking care not to disturb the pellet.[6]

  • The resulting peptide pellet can be resolubilized in an appropriate solvent for downstream analysis, such as 0.1% formic acid in water with 5% acetonitrile for LC-MS.[6]

Mandatory Visualizations

G Troubleshooting Workflow for Poor Peptide Precipitation A Cleavage reaction complete. Add cleavage cocktail to cold ether. B Does a solid precipitate form? A->B C Precipitate is oily or sticky. B->C No, oily/sticky D No precipitate forms. B->D No, remains in solution E Collect precipitate by centrifugation. Wash with cold ether and dry. B->E Yes F Troubleshoot oily precipitate. C->F G Troubleshoot lack of precipitation. D->G H Triturate the oily pellet in cold ether. F->H I Wash with a different anti-solvent (e.g., MTBE, ether/hexane). F->I J Consider lyophilization to remove residual solvents. F->J K Increase the volume of cold ether. G->K L Concentrate the TFA/ether solution and re-precipitate. G->L M Consider alternative methods (e.g., direct TFA evaporation). G->M

Caption: A logical workflow for troubleshooting poor peptide precipitation.

Caption: Key factors contributing to poor peptide precipitation.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-Tyr(tBu)-OPfp vs. Fmoc-Tyr(tBu)-OH with HBTU Activation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of coupling strategy is a critical determinant of yield, purity, and overall success. This guide provides an in-depth, objective comparison of two common approaches for incorporating the tyrosine residue: the use of a pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Tyr(tBu)-OPfp, versus the in-situ activation of the carboxylic acid, Fmoc-Tyr(tBu)-OH, with HBTU.

Performance Comparison: A Quantitative Overview

The selection between a pre-activated amino acid ester and an in-situ activation method hinges on a balance of reactivity, efficiency, cost, and the potential for side reactions. The following table summarizes the expected performance of this compound and Fmoc-Tyr(tBu)-OH with HBTU activation based on available data for other amino acids.

ParameterThis compoundFmoc-Tyr(tBu)-OH + HBTUKey Observations
Coupling Efficiency High to Very HighHighBoth methods are highly efficient for standard couplings.[1] Pfp esters are highly reactive due to the electron-withdrawing nature of the pentafluorophenyl group, leading to rapid amide bond formation.[2] HBTU is also known for its high coupling efficiency.[1]
Reaction Time FastFastPfp esters generally react quickly.[3] HBTU activation also leads to rapid coupling, typically complete within 10-30 minutes.[1]
Yield Good to ExcellentGood to ExcellentBoth methods can produce high yields of the desired peptide. The overall yield will be sequence-dependent and influenced by the efficiency of each coupling and deprotection step.
Racemization LowLow to ModeratePfp esters are known to minimize racemization, especially for sensitive amino acids.[2][4] HBTU can exhibit moderate levels of racemization (1.5 - 5.0% for some model peptides), though this can be influenced by the base used.[5]
Side Reactions LowLow to ModerateWith Pfp esters, the primary potential side reaction is premature cleavage of the Fmoc group by the incoming amine.[6] HBTU can lead to guanidinylation of the N-terminus if used in excess.
Cost-Effectiveness Generally Higher Initial CostGenerally Lower Initial CostPre-activated Pfp esters are typically more expensive than the corresponding free amino acid. However, the cost of HBTU and the associated base must also be considered.
Convenience HighHighPfp esters are stable, crystalline solids that can be prepared in advance and used without an in-situ activation step.[2] HBTU activation is a straightforward and widely used procedure in automated and manual synthesis.[7]

Delving into the Chemistry: Reaction Mechanisms

To understand the nuances of each method, it is essential to visualize the underlying chemical transformations.

This compound Coupling

The pentafluorophenyl ester is a highly reactive "active ester". The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the peptide chain.

FmocTyrOPfp This compound CoupledPeptide Fmoc-Tyr(tBu)-NH-Peptide-Resin FmocTyrOPfp->CoupledPeptide Nucleophilic Attack PfpOH Pentafluorophenol FmocTyrOPfp->PfpOH Leaving Group ResinNH2 H₂N-Peptide-Resin ResinNH2->CoupledPeptide

Caption: Coupling mechanism of this compound.

Fmoc-Tyr(tBu)-OH with HBTU Activation

HBTU is a uronium/aminium salt that activates the carboxylic acid of the Fmoc-amino acid to form a highly reactive HOBt active ester intermediate. This intermediate then rapidly reacts with the free amine on the resin.

cluster_activation Activation cluster_coupling Coupling FmocTyrOH Fmoc-Tyr(tBu)-OH ActiveEster HOBt Active Ester FmocTyrOH->ActiveEster HBTU HBTU HBTU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster CoupledPeptide Fmoc-Tyr(tBu)-NH-Peptide-Resin ActiveEster->CoupledPeptide Nucleophilic Attack ResinNH2 H₂N-Peptide-Resin ResinNH2->CoupledPeptide Start Start: Fmoc-NH-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound OR Fmoc-Tyr(tBu)-OH + HBTU Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive Repeat Repeat Cycle or Final Deprotection KaiserTest->Repeat Negative

References

A Comparative Guide to OPfp Active Esters and Other Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the efficient and stereochemically pure formation of the amide bond is paramount. The choice of coupling reagent is a critical determinant of yield, purity, and the preservation of chiral integrity. For researchers, scientists, and drug development professionals, selecting the optimal reagent can significantly impact the success of a synthesis. This guide provides an objective comparison of Pentafluorophenyl (OPfp) active esters with other common peptide coupling reagents, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Activation

The core function of a coupling reagent is to "activate" the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amino group of another. The primary methods achieve this through distinct pathways.

  • Pentafluorophenyl (OPfp) Active Esters : This method utilizes pre-activated amino acids. The strong electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic.[1][2] These active esters are stable, often crystalline solids that can be prepared in advance, offering a clean and convenient approach by avoiding the introduction of a separate activating reagent into the main coupling reaction.[3]

  • Carbodiimides (DCC, EDC) : Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are powerful dehydrating agents that activate carboxylic acids in situ. They form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are used to trap the intermediate, forming a more stable active ester.[2][4]

  • Onium Salts (HBTU, HATU, COMU) : Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient in situ activating agents.[5] They react with the carboxylic acid to form an active ester, typically a benzotriazole ester (OBt or OAt), which then rapidly reacts with the amine.[6][7] Reagents like HATU form a more reactive OAt-ester compared to the OBt-ester from HBTU, leading to faster and more efficient couplings, especially for difficult sequences.[7]

cluster_OPfp OPfp Active Ester Pathway cluster_InSitu In-situ Activation Pathway (e.g., HBTU) PfpEster Pre-activated Fmoc-AA-OPfp Peptide Peptide Chain (Free N-Terminus) PfpEster->Peptide Coupling ActiveEster OBt Active Ester (Intermediate) CarboxylicAcid Fmoc-AA-OH CarboxylicAcid->ActiveEster Activation HBTU HBTU + Base HBTU->ActiveEster Activation Peptide2 Peptide Chain (Free N-Terminus) ActiveEster->Peptide2 Coupling

Caption: Comparison of pre-activated vs. in-situ coupling pathways.

Data Presentation: Performance Metrics

Quantitative data reveals the distinct advantages of different coupling strategies. OPfp esters show exceptional reactivity compared to other active esters, a property that minimizes undesirable side reactions.[1][8]

Table 1: Relative Coupling Rates of Active Esters

Kinetic studies demonstrate the superior reactivity of OPfp esters in aminolysis reactions, attributed to the stability of the pentafluorophenoxide leaving group.[9]

Active EsterAbbreviationLeaving GroupRelative Coupling Rate
PentafluorophenylOPfpPentafluorophenol111[1][8][9]
PentachlorophenylOPcpPentachlorophenol3.4[1][9]
p-NitrophenylONpp-Nitrophenol1[1][9]
Table 2: Comparative Performance of Common Coupling Reagents

This table provides a broader comparison of OPfp esters against other classes of reagents used in Solid-Phase Peptide Synthesis (SPPS).

ParameterOPfp EstersDCC/HOBtHBTUHATU/COMU
Coupling Efficiency Generally high (>90% purity)[2][3]High, but can be impacted by byproduct formation[2]Very efficient[10]Highly efficient, especially for difficult sequences[5][7][11]
Reaction Time Rapid (often < 1 hour)[2][3]Variable (typically 1-2 hours)[2]Rapid (often complete in minutes)[10]Very rapid[7]
Racemization Risk Very low due to high reactivityLow with HOBt additive, but intermediate is prone to racemization[2][4]Low, especially with HOBt additive[10]Very low risk[7][12]
Key Byproducts Pentafluorophenol (acidic)[13]Dicyclohexylurea (DCU) - insoluble, requires filtration[2][10]TetramethylureaTetramethylurea
Convenience Excellent; stable, pre-activated reagents avoid in-situ stepsGood; requires in-situ activation and byproduct removalGood; requires in-situ activationExcellent; highly soluble and effective[11]
Considerations Pentafluorophenol byproduct is acidic and can protonate free amines[13]Insoluble DCU is problematic for automated SPPS (DIC is used instead)[4][10]Excess reagent can cap the peptide chain[10]Higher cost; potential for side reactions if not used correctly[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid OPfp Esters

This protocol outlines a standard manual SPPS cycle on a 0.1 mmol scale using pre-activated OPfp esters.[14]

1. Resin Preparation:

  • Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes in a manual synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain.

  • Repeat the piperidine treatment for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.[14]

3. Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3 equivalents, 0.3 mmol) in 2-3 mL of DMF.

  • (Optional): To catalyze the reaction, add 1-hydroxybenzotriazole (HOBt) (3 equivalents, 0.3 mmol) to the amino acid solution.[14]

  • Add the solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. Monitor coupling completion with a Kaiser test.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

5. Cycle Repetition:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and washing, dry the resin.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum for subsequent purification.[14]

start Start with Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Couple (Fmoc-AA-OPfp in DMF) wash1->coupling wash2 4. Wash (DMF/DCM) coupling->wash2 loop_cond Final Amino Acid? wash2->loop_cond end Final Cleavage & Purification loop_cond->deprotection No loop_cond->end Yes

Caption: Workflow for Fmoc-SPPS using OPfp active esters.

Protocol 2: SPPS using HBTU/HOBt Coupling

This protocol outlines a typical coupling step using the in-situ activator HBTU for comparison.[15]

1. Coupling Solution Preparation:

  • In a clean vial, dissolve the Fmoc-protected amino acid (1.5 equivalents), HOBt (1.5 equivalents), and HBTU (1.5 equivalents) in dry DMF.

  • Add Diisopropylethylamine (DIEA) (2 equivalents) to the solution.

  • Mix for a few minutes to allow for pre-activation.

2. Coupling Reaction:

  • Add the prepared coupling solution to the deprotected, washed resin (from step 2 of Protocol 1).

  • Agitate for 30-60 minutes. In microwave-assisted synthesis, this can be reduced to 5 minutes.[15]

  • Monitor coupling completion with a Kaiser test.

  • Drain and proceed with washing as described in Protocol 1.

reagents Fmoc-AA-OH HBTU Base (DIEA) activation Activation (Carboxylic Acid + HBTU) reagents->activation intermediate Reactive OBt Ester Intermediate activation->intermediate product New Peptide Bond intermediate->product Coupling peptide N-Terminus of Peptide Chain peptide->product Coupling

Caption: Peptide bond formation via in-situ HBTU activation.

Conclusion

The selection of a peptide coupling reagent involves a trade-off between speed, cost, efficiency, and the need to minimize side reactions.

OPfp active esters are an excellent choice when convenience and reaction cleanliness are priorities. Their pre-activated, stable nature simplifies the coupling step, avoids the use of potentially problematic in-situ reagents, and minimizes side reactions like racemization.[3][14] This makes them particularly advantageous for constructing complex or sensitive peptide sequences where high purity is essential.[14]

Onium salt reagents like HATU and COMU represent the pinnacle of speed and efficiency, making them ideal for rapid synthesis and for overcoming the challenges of sterically hindered or aggregation-prone sequences.[5][11]

Carbodiimide-based methods like DCC/HOBt or DIC/Oxyma remain a cost-effective and versatile workhorse for routine peptide synthesis, especially in large-scale industrial applications where cost is a significant factor.[5][11]

Ultimately, the optimal choice depends on the specific requirements of the synthesis, including the peptide sequence, desired purity, scale, and available equipment.

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Tyr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the final peptide product is paramount. The choice of coupling reagent for incorporating amino acids, such as tyrosine, significantly impacts the impurity profile observed during HPLC analysis. This guide provides an objective comparison of using pre-activated Fmoc-Tyr(tBu)-OPfp (pentafluorophenyl ester) with other common in-situ activation methods, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternative Coupling Methods

The efficiency of peptide bond formation directly influences the purity of the crude peptide. Inefficient coupling can lead to deletion sequences, while side reactions associated with certain activators can introduce other impurities.[1] Here, we compare the use of this compound with two widely used classes of coupling reagents: onium salts (e.g., HBTU) and carbodiimides (e.g., DIC) with additives.

This compound (Pentafluorophenyl Ester) is a pre-activated ester of the protected tyrosine amino acid. The strong electron-withdrawing nature of the pentafluorophenyl group makes it a highly reactive acylating agent, facilitating rapid and efficient peptide bond formation.[2][3] This method avoids the need for in-situ activation, which can be a source of side products.[3]

Onium Salts (e.g., HBTU, HATU) are popular coupling reagents that react with the Fmoc-amino acid to form a highly reactive activated ester in the presence of a base. While very efficient, they can sometimes lead to side reactions. For instance, HBTU can react with the N-terminal amino group of the peptide chain, leading to the formation of a guanidinium derivative.[4]

Carbodiimides (e.g., DCC, DIC) with Additives (e.g., HOBt, Oxyma) represent a classic and cost-effective method for peptide coupling. The carbodiimide activates the carboxylic acid of the amino acid, which can then react with the N-terminus of the peptide. An additive like HOBt is crucial to suppress racemization and improve efficiency.[5] A significant drawback of DCC and DIC is the formation of an insoluble dicyclohexylurea (DCU) or diisopropylurea byproduct, which can complicate purification.[5]

Data Presentation: Comparison of Coupling Reagent Performance

The following table summarizes the key performance characteristics of this compound compared to HBTU/HOBt and DIC/HOBt, based on established chemical principles and data from various studies.

FeatureThis compoundHBTU / HOBtDIC / HOBt
Activation Method Pre-activated EsterIn-situ activation (Uronium salt)In-situ activation (Carbodiimide)
Coupling Speed Rapid[2]Very RapidModerate to Rapid
Typical Crude Purity High (>90%)[5]HighGood to High
Racemization Potential Minimal[6]Low with additiveLow with additive[5]
Key Byproducts Pentafluorophenol (soluble, easily removed)[5]Tetramethylurea (soluble)[4]Dicyclohexylurea/Diisopropylurea (insoluble)[5]
Common Side Reactions Minimal reported[5]Guanidinylation of the N-terminus[4]N-acylurea formation, dehydration of Asn/Gln
Convenience "Plug-and-play"; no pre-activation needed[3]Requires pre-activation stepRequires pre-activation step

Experimental Protocols

Solid-Phase Peptide Synthesis using this compound

This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale.

1. Resin Swelling:

  • Swell 200 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (this compound):

  • In a separate vial, dissolve 3-5 equivalents of this compound (e.g., 0.3-0.5 mmol) in 3 mL of DMF.

  • Add the amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and then dichloromethane (DCM) (3 x 5 mL).

  • (Optional) Perform a Kaiser test to ensure complete coupling.

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF and DCM, and dry under vacuum.

  • Add 5 mL of cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

HPLC Analysis of the Crude Peptide

1. Sample Preparation:

  • Dissolve approximately 1 mg of the lyophilized crude peptide in 1 mL of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes. This can be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity of the crude peptide as the percentage of the main peak area relative to the total peak area.

Visualizations

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (this compound) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (TFA) repeat->cleavage Final Amino Acid hplc HPLC Analysis cleavage->hplc

SPPS Workflow using this compound.

Peptide_Bond_Formation cluster_reactants Reactants cluster_products Products Fmoc_AA_OPfp This compound Coupled_Peptide Fmoc-Tyr(tBu)-NH-Peptide-Resin Fmoc_AA_OPfp->Coupled_Peptide + Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide Byproduct Pentafluorophenol

Peptide bond formation with this compound.

Activation_Mechanisms cluster_opfp Fmoc-AA-OPfp cluster_hbtu HBTU Activation cluster_dic DIC/HOBt Activation opfp_start This compound (Pre-activated) opfp_react Direct reaction with Peptide N-terminus opfp_start->opfp_react hbtu_start Fmoc-Tyr(tBu)-OH + HBTU hbtu_active Formation of Active Ester hbtu_start->hbtu_active hbtu_react Reaction with Peptide N-terminus hbtu_active->hbtu_react dic_start Fmoc-Tyr(tBu)-OH + DIC dic_intermediate O-acylisourea intermediate dic_start->dic_intermediate dic_hobt Reaction with HOBt dic_intermediate->dic_hobt dic_active HOBt Active Ester dic_hobt->dic_active dic_react Reaction with Peptide N-terminus dic_active->dic_react

Comparison of activation mechanisms.

Conclusion

The use of this compound in solid-phase peptide synthesis offers a reliable and efficient method for incorporating tyrosine residues. As a pre-activated ester, it provides rapid coupling kinetics and minimizes the potential for side reactions associated with in-situ activation reagents.[2][6] This often translates to a cleaner crude product with higher purity as determined by HPLC analysis, which can significantly streamline downstream purification efforts. While onium salts and carbodiimides are effective and widely used, the simplicity and clean reaction profile of this compound make it an excellent choice for the synthesis of complex or sensitive peptides where high purity is a critical requirement.

References

A Comparative Guide to Alternative Protecting Groups for Tyrosine Side Chain in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly impacting the purity, yield, and overall efficiency of the synthesis of complex peptides. For the amino acid tyrosine, with its nucleophilic phenolic hydroxyl group, appropriate side-chain protection is paramount to prevent unwanted side reactions, such as O-acylation, during coupling steps.

While the tert-butyl (tBu) group has long been the standard choice for tyrosine side-chain protection in Fmoc/tBu chemistry, a range of alternative protecting groups offers distinct advantages, particularly concerning lability to acid and the minimization of side reactions during final cleavage. This guide provides an objective, data-supported comparison of the performance of the conventional Fmoc-Tyr(tBu)-OH with alternative strategies, offering experimental data and detailed protocols to inform the selection of the most suitable protecting group for a given synthetic challenge.

Performance Comparison of Tyrosine Protecting Groups

The choice of protecting group for the tyrosine side chain fundamentally influences the conditions required for final peptide cleavage and, consequently, the purity of the crude product. The following tables summarize the key characteristics and performance of commonly used protecting groups.

Key Characteristics of Tyrosine Protecting Groups
Protecting GroupAbbreviationKey FeaturesStability to 20% Piperidine/DMF
tert-ButyltBuStandard, robust protection. Requires strong acid for cleavage.Stable
TritylTrtHighly acid-labile, allowing for mild cleavage conditions. Bulky group can reduce peptide aggregation.Stable
2-Chlorotrityl2-Cl-TrtExtremely acid-labile, enabling cleavage under very mild conditions. Ideal for protected fragment synthesis.Stable
4-MethoxytritylMmtMore acid-labile than Trt, allowing for highly selective deprotection on-resin.Stable
Quantitative Comparison of Crude Peptide Purity

Experimental data from a comparative study by Barlos et al. highlights the significant impact of the protecting group strategy on the purity of a model peptide containing sensitive residues (Met, Trp, and Tyr).

Protecting Group StrategyModel Peptide SequenceDeprotection ConditionsCrude Peptide Purity (%)
Fmoc/tBuFmoc-Ser(tBu)-Met-Trp-Tyr(tBu)-Met-Lys(Boc)-Ser(tBu)-O-Resin65% TFA in DCM, 2h43%[1]
Fmoc/TrtFmoc-Ser(Trt)-Met-Trp-Tyr(Trt)-Met-Lys(Mtt)-Ser(Trt)-O-Resin1.1% TFA in DCM, 2h92%[1]

Key Observation: The use of Trityl (Trt) protection for tyrosine and other sensitive residues resulted in a significantly higher crude peptide purity compared to the tert-butyl (tBu) strategy.[1] This is attributed to the milder deprotection conditions required for the Trt group, which lead to fewer side reactions.[1] The harsh acidic conditions (e.g., 95% TFA) needed to remove tBu groups generate reactive tert-butyl cations that can cause alkylation of sensitive residues like tryptophan and methionine, leading to impurities.[2]

Chemical Structures and Reaction Workflows

The following diagrams illustrate the chemical structures of the protecting groups and the general workflow of Fmoc SPPS, highlighting the orthogonal deprotection strategy.

cluster_tBu tert-Butyl (tBu) cluster_Trt Trityl (Trt) cluster_2ClTrt 2-Chlorotrityl (2-Cl-Trt) cluster_Mmt 4-Methoxytrityl (Mmt) tBu tBu Trt Trt ClTrt ClTrt Mmt Mmt

Caption: Chemical structures of common tyrosine side-chain protecting groups.

G start Start: Resin with Free Amine coupling Couple Fmoc-Tyr(PG)-OH (HBTU/DIPEA in DMF) start->coupling wash1 Wash (DMF) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 repeat Repeat for next amino acid wash2->repeat repeat->coupling Yes final_cleavage Final Cleavage and Side-Chain Deprotection repeat->final_cleavage No (End of sequence) end Purified Peptide final_cleavage->end

Caption: General workflow of a single coupling cycle in Fmoc SPPS.

G PG Protecting Group Lability tBu tBu (Strong Acid) PG->tBu ~95% TFA Trt Trt (Mild Acid) PG->Trt 1-5% TFA twoClTrt 2-Cl-Trt (Very Mild Acid) PG->twoClTrt <1% TFA, AcOH/TFE/DCM Mmt Mmt (Extremely Mild Acid) PG->Mmt ~1% TFA, HOBt

Caption: Differential acid lability of tyrosine protecting groups.

Experimental Protocols

Detailed methodologies for the application and cleavage of the most common tyrosine protecting groups are provided below. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a manual procedure for a standard 0.1 mmol synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for protected fragments) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent such as HBTU (3-5 eq.) and an activator base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Final Cleavage and Deprotection Protocols

The choice of cleavage cocktail and reaction conditions is dictated by the protecting group used for the tyrosine side chain and the presence of other sensitive amino acids in the sequence.

Protocol 1: Cleavage of Peptides with Tyr(tBu)

This protocol utilizes a strong acid cocktail to simultaneously cleave the peptide from the resin and remove the tBu protecting group.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS is a scavenger used to trap the reactive tBu cations.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 0.5 g of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA solution under a stream of nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: Cleavage of Peptides with Tyr(Trt)

This protocol employs milder acidic conditions for the cleavage of Trt-protected peptides, leading to higher purity of the crude product.

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/DCM (1:2:97, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Peptide Precipitation and Isolation: Follow the same procedure as described in Protocol 1.

Protocol 3: Selective Deprotection of Tyr(2-Cl-Trt) for Protected Fragment Synthesis

This protocol is designed for the synthesis of protected peptide fragments using a hyper-acid-sensitive resin like 2-chlorotrityl chloride resin.

  • Resin Preparation: After synthesis is complete, wash the peptidyl-resin with DCM and dry thoroughly.

  • Cleavage Cocktail: Prepare a mild cleavage cocktail of acetic acid/trifluoroethanol/DCM (1:2:7, v/v/v).

  • Cleavage Reaction: Add the cocktail to the resin and gently agitate for 30-60 minutes. This will cleave the peptide from the resin while leaving tBu and Boc protecting groups intact.

  • Work-up: Filter the resin and collect the filtrate. Evaporate the solvents under reduced pressure to obtain the protected peptide fragment.

Protocol 4: On-Resin Deprotection of Tyr(Mmt)

The Mmt group can be selectively removed on-resin to allow for site-specific modification.

  • Resin Preparation: Swell the Mmt-containing peptidyl-resin in DCM.

  • Deprotection Solution: Prepare a solution of 1% TFA in DCM.

  • Deprotection Reaction: Treat the resin with the deprotection solution for 2 minutes and drain. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the effluent.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove residual acid and byproducts. The newly exposed hydroxyl group is now available for further chemical modification.

Conclusion

While Fmoc-Tyr(tBu)-OH remains a reliable and widely used building block in Fmoc SPPS, this guide demonstrates that alternative protecting groups, particularly those based on the trityl moiety, can offer substantial benefits. The use of Fmoc-Tyr(Trt)-OH and Fmoc-Tyr(2-Cl-Trt)-OH allows for significantly milder cleavage conditions, which translates to a marked improvement in the purity of crude peptides, especially those containing sensitive amino acid residues. The choice of protecting group should be a strategic decision based on the specific requirements of the target peptide, with trityl-based protection being a superior option for complex and sensitive sequences. The availability of orthogonally protected tyrosine derivatives like Fmoc-Tyr(Mmt)-OH further expands the toolbox for the synthesis of modified and complex peptides. By carefully selecting the appropriate protecting group and cleavage strategy, researchers can optimize the outcomes of their peptide synthesis endeavors, leading to higher yields and purities of their target molecules.

References

A Head-to-Head Comparison: Fmoc/tBu vs. Boc/Bzl Strategy for Tyrosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a pivotal decision that profoundly influences the efficiency, purity, and overall success of synthesizing peptides, particularly those containing sensitive residues like tyrosine. The two predominant methodologies, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) in concert with tert-butyl (tBu) side-chain protection and the acid-labile tert-butoxycarbonyl (Boc) paired with benzyl (Bzl) side-chain protection, offer distinct advantages and challenges. This guide provides an objective, data-supported comparison of these two strategies with a specific focus on their application to the synthesis of tyrosine-containing peptides.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Fmoc/tBu and Boc/Bzl strategies lies in their orthogonality—the use of protecting groups that can be removed under different chemical conditions without affecting each other.[1][2]

Fmoc/tBu Strategy: The Orthogonal Approach

This modern strategy is built on a fully orthogonal protection scheme. The temporary Nα-amino protecting group, Fmoc, is removed at each cycle of the synthesis using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3][4] In contrast, the permanent side-chain protecting groups, such as the tert-butyl (tBu) ether for the tyrosine hydroxyl group, are stable to this basic treatment. They are removed only at the final step of the synthesis, along with cleavage of the peptide from the resin, using a moderately strong acid like trifluoroacetic acid (TFA).[3][5] This orthogonality minimizes the exposure of the growing peptide chain to harsh acidic conditions, making it compatible with a wide range of sensitive amino acids and post-translational modifications.[6]

Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy, pioneered by Merrifield, relies on a principle of graduated acid lability. It is not a truly orthogonal system.[2] The temporary Nα-Boc group is removed at each synthesis cycle with a moderate acid, such as TFA.[7][8] The permanent side-chain protecting groups, like the benzyl (Bzl) ether for tyrosine, are more stable to TFA but are cleaved by a much stronger acid, typically anhydrous hydrogen fluoride (HF), during the final cleavage step.[8][9] This repeated exposure to acid throughout the synthesis can be a limitation for certain sensitive peptide sequences.

Performance Insights: A Quantitative Look

Direct, side-by-side quantitative comparisons of the same unmodified L-tyrosine-containing peptide synthesized by both methods are not abundant in publicly available literature. However, a comparative study on the synthesis of a peptide containing a modified tyrosine, O-methyl-D-tyrosine, provides valuable quantitative insights into the typical performance of each strategy.

Table 1: Performance Comparison for the Synthesis of a Modified Tyrosine-Containing Peptide

ParameterBoc/Bzl StrategyFmoc/tBu StrategyRationale for Difference
Crude Peptide Yield ~65%~80%The milder deprotection conditions of the Fmoc strategy often result in less peptide chain loss during the synthesis.[10]
Crude Peptide Purity (by HPLC) ~55%~75%Milder Fmoc deprotection conditions typically lead to fewer side reactions, resulting in a cleaner crude product.[10]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies the purification process, leading to a better recovery of the final, pure peptide.[10]
Final Peptide Purity (by HPLC) >98%>98%Both strategies are capable of producing high-purity peptides after chromatographic purification.[10]

Data adapted from a comparative synthesis of a peptide containing O-methyl-D-tyrosine.[10]

Common Side Reactions in Tyrosine-Containing Peptide Synthesis

The choice of strategy directly impacts the profile of potential side reactions, particularly concerning the tyrosine residue.

Fmoc/tBu Strategy:

  • Aspartimide Formation: A common side reaction in Fmoc-SPPS, where the side chain of an aspartic acid residue cyclizes under the basic conditions of Fmoc deprotection. This can lead to a mixture of α- and β-aspartyl peptides.[3][11]

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly prevalent when proline or glycine are in the C-terminal position.[3][11]

Boc/Bzl Strategy:

  • Alkylation of the Tyrosine Ring: During the final cleavage with strong acid (e.g., HF), the acid-labile side-chain protecting groups generate reactive carbocations (e.g., tert-butyl cations). These electrophiles can attack the nucleophilic aromatic ring of tyrosine, leading to undesired alkylated byproducts. The use of scavengers like anisole or cresol in the cleavage cocktail is mandatory to mitigate this.

  • Acid-Catalyzed Side Reactions: Repeated exposure to TFA for Boc deprotection can lead to the gradual degradation of sensitive residues or premature cleavage of some side-chain protecting groups.[6]

Experimental Protocols: Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)

To provide a practical comparison, the following are detailed protocols for the manual solid-phase synthesis of the tyrosine-containing pentapeptide, Leu-enkephalin, using both strategies.[12]

Fmoc/tBu Strategy Protocol

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Rink Amide resin in DMF in a reaction vessel.
  • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
  • Wash the resin thoroughly with DMF.
  • Couple Fmoc-Leu-OH (3 equivalents) using a coupling agent like HATU (2.9 equivalents) and an activator base like DIPEA (6 equivalents) in DMF for 2 hours.

2. Peptide Chain Elongation (per cycle for Phe, Gly, Gly, Tyr):

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 20 minutes.
  • Washing: Wash the resin thoroughly with DMF.
  • Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, or Fmoc-Tyr(tBu)-OH; 3 equivalents) with HATU (2.9 equivalents) in DMF. Add this solution to the resin and couple for the appropriate time.
  • Washing: Wash the resin with DMF.

3. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
  • Prepare a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v).
  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Collect the peptide by centrifugation and dry under vacuum.

Boc/Bzl Strategy Protocol

1. Resin Preparation and First Amino Acid Attachment:

  • Swell MBHA resin in DCM.
  • Attach the first amino acid, Boc-Leu-OH, to the resin, for example, via cesium salt-mediated esterification if using a Merrifield resin for a C-terminal acid, or use a pre-loaded resin.

2. Peptide Chain Elongation (per cycle for Phe, Gly, Gly, Tyr):

  • Boc Deprotection: Treat the peptide-resin with 50% TFA in DCM for 30 minutes.
  • Washing: Wash the resin with DCM.
  • Neutralization: Wash the resin with 10% DIPEA in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.
  • Washing: Wash the resin with DCM.
  • Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, or Boc-Tyr(Bzl)-OH; 3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add this solution to the resin and couple for the appropriate time.
  • Washing: Wash the resin with DMF and DCM.

3. Final Cleavage and Deprotection (Requires specialized HF apparatus):

  • Dry the final peptide-resin thoroughly under vacuum.
  • Place the resin in an HF-resistant reaction vessel with a scavenger such as anisole.
  • Carefully condense anhydrous HF into the vessel at low temperature (-78 °C).
  • Stir the mixture at 0 °C for 1 hour.
  • Remove the HF by vacuum.
  • Wash the residue with cold diethyl ether.
  • Extract the crude peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
  • Lyophilize the extract to obtain the crude peptide.

Visualizing the Workflows

The following diagrams illustrate the core chemical transformations and logical flow of each strategy.

Fmoc_tBu_Strategy Start Fmoc-AA(tBu)-Resin Deprotection Fmoc Deprotection Start->Deprotection 20% Piperidine/DMF Washing1 Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) Washing1->Coupling Washing2 Wash Coupling->Washing2 HATU/DIPEA Repeat Repeat n-1 Cycles Washing2->Repeat Repeat->Deprotection FinalCleavage Final Cleavage & Side-Chain Deprotection Repeat->FinalCleavage End H-Peptide(Tyr)-OH/NH2 FinalCleavage->End TFA/Scavengers

Fmoc/tBu SPPS Workflow

Boc_Bzl_Strategy Start Boc-AA(Bzl)-Resin Deprotection Boc Deprotection Start->Deprotection 50% TFA/DCM Washing1 Wash Deprotection->Washing1 Neutralization Neutralization Washing1->Neutralization 10% DIPEA/DCM Washing2 Wash Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-Tyr(Bzl)-OH) Washing2->Coupling Washing3 Wash Coupling->Washing3 HBTU/HOBt Repeat Repeat n-1 Cycles Washing3->Repeat Repeat->Deprotection FinalCleavage Final Cleavage & Side-Chain Deprotection Repeat->FinalCleavage End H-Peptide(Tyr)-OH/NH2 FinalCleavage->End Anhydrous HF/Scavengers

Boc/Bzl SPPS Workflow

Conclusion

The choice between the Fmoc/tBu and Boc/Bzl strategies for synthesizing tyrosine-containing peptides is a strategic one, dictated by the specific requirements of the target peptide, available laboratory infrastructure, and desired scale of synthesis.

The Fmoc/tBu strategy is now the most widely used method, particularly in research and automated synthesis, due to its milder deprotection conditions, which generally lead to higher crude purity and yield. Its orthogonal nature is especially advantageous for complex peptides and those with acid-sensitive modifications.

The Boc/Bzl strategy , while requiring more hazardous reagents and specialized equipment for final cleavage, remains a robust and valuable tool. It can be advantageous for the synthesis of long and difficult sequences prone to aggregation, as the acidic deprotection step can help to disrupt interchain hydrogen bonding.

Ultimately, a thorough understanding of the chemical principles, potential side reactions, and practical considerations of each strategy is crucial for the successful synthesis of high-quality, tyrosine-containing peptides for research and drug development.

References

A Comparative Kinetic Study of Fmoc-Tyr(tBu)-OPfp Coupling and In-Situ Activation Methods in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficiently Incorporating Tyrosine Residues

In the synthesis of therapeutic peptides and other complex protein structures, the efficient and reliable incorporation of amino acid residues is paramount. The choice of coupling methodology for each amino acid can significantly impact reaction times, overall yield, and the purity of the final product. This guide provides a comparative analysis of the kinetic performance of pre-activated Fmoc-Tyr(tBu)-OPfp esters versus common in-situ coupling strategies for Fmoc-Tyr(tBu)-OH, supported by available experimental data and detailed protocols.

Executive Summary

The use of pre-activated Fmoc-amino acid pentafluorophenyl (OPfp) esters offers a streamlined approach to peptide coupling, eliminating the need for a separate in-situ activation step. This method is known for its high reactivity and rapid coupling times. In contrast, in-situ activation methods, which involve the use of coupling reagents such as HATU, HBTU, and DIC/HOBt, provide flexibility but require an additional activation step prior to coupling. While direct, side-by-side kinetic comparisons for Fmoc-Tyr(tBu)-OH are not extensively documented under identical conditions, this guide synthesizes available data to provide a clear comparison of their performance characteristics.

Performance Comparison: this compound vs. In-Situ Coupling Reagents

The selection of a coupling strategy for Fmoc-Tyr(tBu)-OH, a critical but sterically hindered amino acid, directly influences the efficiency of peptide bond formation. The following table summarizes the key performance indicators of this compound and popular in-situ coupling reagents.

Coupling MethodReagent ClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of EpimerizationKey Characteristics & Recommendations
This compound Pre-activated Ester15 - 60 minHighHighLowHighly reactive, no pre-activation needed, minimizes side reactions. Ideal for standard and automated synthesis.
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[1]Highly efficient, especially for sterically hindered amino acids.[2] Recommended for challenging sequences.
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]A robust and widely used reagent for routine synthesis.
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]Cost-effective and reliable for standard couplings.

Disclaimer: The quantitative data presented is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for Fmoc-Tyr(tBu)-OH across all methods in a single source is not extensively available.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible and successful peptide synthesis. The following are standard protocols for the coupling of Fmoc-Tyr(tBu)-OH using the compared methods in manual Fmoc-based solid-phase peptide synthesis (SPPS).

General SPPS Cycle Steps (Prior to Coupling)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

Protocol 1: Coupling using this compound
  • Reagents:

    • This compound (1.5 - 3 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (optional, 1.5 - 3 equivalents)

    • DMF

  • Procedure:

    • Dissolve this compound and optional HOBt in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the mixture for 15-60 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: In-Situ Coupling using HATU
  • Reagents:

    • Fmoc-Tyr(tBu)-OH (3-5 equivalents)

    • HATU (3-5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

    • DMF

  • Procedure:

    • Activation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 20-45 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm completion.

Protocol 3: In-Situ Coupling using HBTU
  • Reagents:

    • Fmoc-Tyr(tBu)-OH (3-5 equivalents)

    • HBTU (3-5 equivalents)

    • DIPEA (6-10 equivalents)

    • DMF

  • Procedure:

    • Activation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH and HBTU in DMF. Add DIPEA and pre-activate for 2-5 minutes.

    • Coupling: Add the activated solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Drain and wash the resin with DMF.

    • Perform a Kaiser test to confirm completion.

Protocol 4: In-Situ Coupling using DIC/HOBt
  • Reagents:

    • Fmoc-Tyr(tBu)-OH (3-5 equivalents)

    • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

    • HOBt (3-5 equivalents)

    • DMF

  • Procedure:

    • Activation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH and HOBt in DMF. Add DIC to the solution and allow it to activate for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 60-120 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF.

    • Perform a Kaiser test to confirm completion.

Visualizing the Workflow and Reaction

To further clarify the processes, the following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_reaction This compound Coupling Reaction FmocTyrOPfp This compound PeptideBond Fmoc-Tyr(tBu)-Peptide-Resin FmocTyrOPfp->PeptideBond + Amine ResinNH2 Resin-Bound Peptide (Free N-terminus) ResinNH2->PeptideBond PFP Pentafluorophenol (Byproduct)

Caption: Chemical reaction of this compound with a resin-bound peptide.

G cluster_workflow SPPS Experimental Workflow for a Single Coupling Cycle ResinPrep Resin Swelling (DMF, 30-60 min) Deprotection Fmoc Deprotection (20% Piperidine/DMF) ResinPrep->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Selected Method) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Kaiser Test (Check for completion) Washing2->Monitoring Monitoring->Coupling Positive (Recouple) NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative

Caption: General experimental workflow for a single amino acid coupling cycle in SPPS.

Conclusion

The choice between pre-activated this compound and in-situ coupling methods depends on several factors, including the complexity of the peptide sequence, desired reaction speed, and cost considerations. For routine and automated synthesis, the high reactivity and convenience of this compound make it an excellent choice. For particularly challenging couplings involving sterically hindered residues, the superior efficiency of HATU may be advantageous. HBTU and DIC/HOBt remain reliable and cost-effective options for standard peptide synthesis. Researchers should consider the specific requirements of their synthesis to select the most appropriate and efficient coupling strategy.

References

The Bottom Line on Peptide Synthesis: A Cost-Effectiveness Analysis of Pre-activated Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of amino acid activation strategy is a critical determinant of efficiency, purity, and overall cost. This guide provides an objective comparison of pre-activated Fmoc-amino acids versus traditional in-situ activation methods, supported by experimental data, to inform the selection of the most cost-effective approach for your solid-phase peptide synthesis (SPPS) needs.

The use of pre-activated Fmoc-amino acids, such as active esters (e.g., pentafluorophenyl esters - OPfp) and symmetrical anhydrides, offers a streamlined approach to peptide bond formation. By eliminating the need for a separate in-situ activation step, these reagents can significantly reduce coupling times and minimize side reactions. However, this convenience often comes at a higher initial reagent cost. In contrast, in-situ activation, where the carboxyl group of the Fmoc-amino acid is activated directly in the reaction vessel using coupling reagents like HATU, HBTU, or DIC/HOBt, provides flexibility and can be more economical in terms of raw material costs.

The decision to use pre-activated derivatives versus in-situ activation hinges on a careful balance of factors including the scale of synthesis, the complexity of the peptide sequence, and the desired purity of the final product. While pre-activated amino acids may have a higher upfront cost, they can lead to overall savings by improving yields, reducing synthesis time, and simplifying purification, particularly for challenging sequences or large-scale production.

Performance Comparison: Pre-activated vs. In-situ Activation

The efficiency of different activation methods can be evaluated based on coupling yield, reaction time, and the potential for side reactions such as racemization. The following tables summarize the performance of various pre-activated and in-situ activation methods.

Table 1: Comparison of Coupling Reagent Performance for Fmoc-Amino Acid Activation

Coupling MethodReagent/Activated FormTypical Coupling TimeRepresentative Yield (%)Racemization RiskKey Characteristics
Pre-activated Fmoc-AA-OPfp 15-60 minutes>95%Very LowStable, crystalline solids; rapid coupling; avoids contact of the peptide with activating reagents.[1]
Fmoc-AA Symmetrical Anhydride 15-60 minutesHighLowHighly reactive; can be isolated and stored.[2][3]
In-situ Activation HATU 5-30 minutes>99%Very LowHighly efficient, especially for sterically hindered amino acids; fast reaction times.[4]
HBTU 15-60 minutes>98%LowCommon and reliable, though slightly less effective than HATU for difficult couplings.[4]
HCTU 5-30 minutes>99%Very LowHighly efficient with fast reaction times.[5]
PyBOP 20-120 minutes>98%LowPhosphonium salt-based reagent, avoids guanidinylation side reaction.[6]
DIC/Oxyma 30-180 minutes90-95%Low to ModerateCost-effective carbodiimide-based method with a modern additive to suppress side reactions.

Table 2: Cost-Effectiveness Analysis of Different Activation Strategies

Activation StrategyProtected Amino Acid CostCoupling Reagent CostOverall Cost per CouplingProcess EfficiencyWaste Generation
Pre-activated Fmoc-AA HigherNoneHigher initial outlayHigher throughput due to shorter coupling timesLower (fewer reagents)
In-situ Activation LowerVaries (DIC is cheaper, HATU is more expensive)Lower to moderateCan be slower, requiring longer cycle timesHigher (reagents and by-products)

Experimental Protocols

To facilitate a direct comparison of different activation methods in a laboratory setting, the following generalized protocols are provided.

Protocol 1: Peptide Coupling using Pre-activated Fmoc-Amino Acid (Pentafluorophenyl Ester)

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino group using a 20% solution of piperidine in DMF.

  • Wash the resin thoroughly with DMF.

2. Coupling Reaction:

  • Dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents relative to resin loading) in DMF.

  • Add the solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 15-60 minutes at room temperature.

  • Monitor the completion of the reaction using a qualitative method such as the Kaiser test.

3. Washing:

  • After complete coupling, wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Peptide Coupling using In-situ Activation with HATU

1. Resin Preparation:

  • Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

2. Activation and Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), HATU (2.9-4.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Pre-activate the mixture for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 5-30 minutes at room temperature.

  • Monitor the reaction completion using the Kaiser test.

3. Washing:

  • After complete coupling, wash the resin thoroughly with DMF.

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental steps is crucial for understanding the differences between these methods.

Peptide_Bond_Formation cluster_preactivated Pre-activated Fmoc-Amino Acid Pathway cluster_insitu In-situ Activation Pathway Fmoc-AA-OPfp Fmoc-AA-OPfp Coupling Coupling Fmoc-AA-OPfp->Coupling Direct Reaction Peptide-Resin Peptide-Resin Peptide-Resin->Coupling Elongated Peptide-Resin Elongated Peptide-Resin Coupling->Elongated Peptide-Resin Peptide Bond Formation Fmoc-AA-OH Fmoc-AA-OH Activation Activation Fmoc-AA-OH->Activation Carboxyl Activation Coupling_Reagent e.g., HATU Coupling_Reagent->Activation Activated_Ester Activated_Ester Activation->Activated_Ester Reactive Intermediate Coupling_InSitu Coupling_InSitu Activated_Ester->Coupling_InSitu Elongated_Peptide-Resin_InSitu Elongated_Peptide-Resin_InSitu Coupling_InSitu->Elongated_Peptide-Resin_InSitu Peptide Bond Formation Peptide-Resin_InSitu Peptide-Resin Peptide-Resin_InSitu->Coupling_InSitu

Caption: Peptide bond formation pathways.

Experimental_Workflow cluster_preactivated_workflow Pre-activated Fmoc-AA Workflow cluster_insitu_workflow In-situ Activation Workflow A Resin Swelling & Deprotection B Add Pre-activated Fmoc-AA-OPfp A->B C Coupling Reaction B->C D Wash C->D E Resin Swelling & Deprotection F Prepare Activation Cocktail (Fmoc-AA-OH + Reagent) E->F G Add to Resin F->G H Coupling Reaction G->H I Wash H->I

Caption: Comparative experimental workflows.

References

A Comparative Guide to Crude Peptide Purity from Different Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of reliable and reproducible results. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the final crude peptide's purity, directly impacting downstream applications and purification efforts.[1] This guide provides an objective comparison of commonly used peptide coupling reagents, supported by experimental data, to aid in the selection of the optimal method for your synthetic needs.

The efficacy of a coupling reagent is primarily judged by its ability to facilitate the formation of a peptide bond with high efficiency and minimal side reactions, most notably racemization.[2] Inefficient coupling leads to the formation of deletion sequences, which are often the major impurities in crude peptide products.[1] This comparison focuses on the main classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Quantitative Performance Analysis

The purity of a crude peptide is a direct reflection of the efficiency of the coupling reactions during SPPS.[1] The following tables summarize the performance of various coupling reagents in terms of crude peptide purity and racemization levels. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.[2] The data presented here is collated from multiple studies to provide a representative overview.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2)

Coupling Reagent/MethodCrude Peptide Purity (%)Reference
HATU92.5[2]
HBTU88.2[2]
PyBOP89.7[2]
DIC/HOBt85.4[2]

Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of Acyl Carrier Protein (ACP) fragment 65-74

Coupling Reagent/MethodCrude Peptide Purity (%)Reference
HATUHigher Purity (fewer deletion products observed)[3]
HBTULower Purity (more deletion products observed)[3]
PFP EstersCompetitive with HATU and HCTU[1]

Table 3: Comparison of Racemization Levels (%) for Various Coupling Reagents

Coupling Reagent/Method% D-Isomer (Epimerization)Reference
HBTU1.5 - 5.0%[4]
HATU0.5 - 2.0%[4]
HCTU1.0 - 4.0%[4]
TBTU2.0 - 6.0%[4]
PyBOP1.0 - 3.5%[4]
COMU< 1.0%[4]
DIC/HOBt0.5 - 2.5%[4]

Key Observations and Recommendations

  • For High Purity and Speed: Aminium/uronium salts like HATU consistently demonstrate superior performance, yielding higher crude peptide purity and faster reaction times, especially for "difficult" sequences.[3] This is attributed to the formation of a more reactive OAt-active ester.[3]

  • For Minimizing Racemization: While modern aminium/uronium reagents generally provide good protection against racemization, the combination of a carbodiimide like DIC with an additive such as Oxyma can be superior, especially for racemization-prone amino acids.[2] COMU , an oxyma-based uronium salt, also stands out for its very low racemization levels.[4]

  • For Cost-Effectiveness: Carbodiimides such as DCC and DIC , when used with additives, remain a cost-effective option, particularly for large-scale synthesis.[2] However, they may require longer reaction times and can be less efficient for sterically hindered amino acids.[2]

  • Phosphonium Salts (e.g., PyBOP): These reagents are known for their ability to suppress racemization and generally give cleaner reactions than uronium salts as they do not cause chain termination by guanidinylation.[5]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.[1]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain. Repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]

  • Amino Acid Coupling (Example with HATU/HBTU):

    • Dissolve the Fmoc-amino acid (e.g., 4 equivalents relative to resin loading) and the coupling reagent (e.g., HATU or HBTU, 3.9 equivalents) in DMF.[2]

    • Add a base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (e.g., 8 equivalents) to the solution.[2]

    • Pre-activate the mixture for 1-5 minutes.[2]

    • Add the activated amino acid solution to the deprotected peptide-resin and allow it to react for the appropriate time (typically 30-60 minutes).

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[2]

  • Purification and Analysis: Collect the precipitated peptide by centrifugation, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[2] The purity of the crude and purified peptide is assessed by analytical RP-HPLC and mass spectrometry.[6]

Analytical Workflow for Purity Assessment

The purity of peptides is determined using analytical methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[6]

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in an appropriate solvent (e.g., a mixture of acetonitrile and water).

  • RP-HPLC Analysis:

    • Inject the sample onto an RP-HPLC column (e.g., a C18 column).

    • Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solvent containing an ion-pairing agent (e.g., TFA).

    • Detect the peptide using UV absorbance, typically at 214 nm and 280 nm.

    • The purity is calculated based on the relative area of the main peak in the chromatogram.

  • Mass Spectrometry (MS) Analysis:

    • Infuse the peptide solution into a mass spectrometer (e.g., an electrospray ionization mass spectrometer).

    • Determine the molecular weight of the peptide to confirm its identity.

Visualizing the Process

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage_purification Cleavage & Purification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Wash2 Wash Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin Repeat->Cleavage Final Amino Acid Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity & Identity Analysis (HPLC, MS) Purification->Analysis

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Coupling_Methods cluster_Carbodiimide Carbodiimide Method cluster_Onium Onium Salt Methods Carbodiimide Carbodiimide (e.g., DIC, DCC) Additive Additive (e.g., HOBt, Oxyma) Carbodiimide->Additive Peptide Peptide Synthesis Additive->Peptide Phosphonium Phosphonium Salts (e.g., PyBOP) Phosphonium->Peptide Aminium Aminium/Uronium Salts (e.g., HATU, HBTU) Aminium->Peptide

References

Safety Operating Guide

Proper Disposal of Fmoc-Tyr(tBu)-OPfp: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and scientists engaged in peptide synthesis and drug development must adhere to strict safety protocols, especially concerning the disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Fmoc-Tyr(tBu)-OPfp (N-α-Fmoc-O-t-butyl-L-tyrosine pentafluorophenyl ester), ensuring the safety of laboratory personnel and the protection of the environment.

This compound is a combustible solid that can cause skin irritation. Therefore, it must be handled with appropriate care and disposed of as chemical waste in accordance with institutional and local regulations.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to understand its hazard profile and take necessary safety precautions.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritantGHS07WarningH315: Causes skin irritation

Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves, such as nitrile gloves.
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

Step 1: Waste Collection

  • All solid waste containing this compound, including residual powder, contaminated weighing paper, and empty containers, must be collected in a designated hazardous waste container.

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid to prevent spills and the release of dust.

Step 2: Labeling

  • The hazardous waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Skin Irritant," "Combustible Solid")

    • The date of accumulation

Step 3: Storage

  • The sealed and labeled waste container should be stored in a designated hazardous waste accumulation area within the laboratory.

  • This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials. The recommended storage temperature for the pure chemical is 15-25°C.

Step 4: Final Disposal

  • Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Spill:

    • Avoid dust formation.

    • Evacuate personnel to a safe area.

    • Wear appropriate PPE, including respiratory protection.

    • Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[1][2]

    • Prevent further leakage or spillage if it is safe to do so.

    • Do not let the chemical enter drains.[1]

  • Skin Contact:

    • Take off contaminated clothing immediately.

    • Wash the affected area with soap and plenty of water.

    • Consult a doctor if irritation persists.[1]

  • Eye Contact:

    • Rinse with pure water for at least 15 minutes.

    • Consult a doctor.[1]

  • Inhalation:

    • Move the victim into fresh air.

    • If breathing is difficult, give oxygen.

    • Consult a doctor immediately.[1]

  • Ingestion:

    • Rinse mouth with water.

    • Do not induce vomiting.

    • Call a doctor or Poison Control Center immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE A->B C Collect Solid Waste in Designated Container B->C D Securely Seal the Container C->D E Label Container as Hazardous Waste - Chemical Name - Hazards - Date D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-Tyr(tBu)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Tyr(tBu)-OPfp

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents like N-α-Fmoc-O-t-butyl-L-tyrosine pentafluorophenyl ester (this compound) is critical for both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin irritant and requires careful handling to avoid exposure. The primary risks are associated with the inhalation of dust and contact with skin or eyes.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical splash goggles.[2]Nitrile or latex gloves (double gloving recommended).[2][3]Laboratory coat.[2]N95 or higher-rated respirator if handled outside a ventilated enclosure.[2][3]
Dissolving and Solution Handling Chemical splash goggles.[2]Nitrile or latex gloves.[2]Laboratory coat.[2]Generally not required if handled within a chemical fume hood.[1][2]
Reaction Setup and Monitoring Chemical splash goggles.[2]Nitrile or latex gloves.[2]Laboratory coat.[2]Generally not required if handled within a chemical fume hood.[1][2]
Spill Cleanup Chemical splash goggles and a face shield.[2][3]Heavy-duty nitrile or butyl rubber gloves.[2]Chemical-resistant apron or gown over a laboratory coat.[2]Air-purifying respirator with organic vapor cartridges.[2]
Waste Disposal Safety glasses with side shields or chemical splash goggles.[2]Nitrile or latex gloves.[2]Laboratory coat.[2]Generally not required.[2]

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize risks.

Engineering Controls
  • Ventilation: Always handle the solid form of this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[1]

Step-by-Step Handling Procedure
  • Preparation: Before beginning work, ensure all necessary PPE is correctly worn. An emergency eyewash station and safety shower must be readily accessible.

  • Weighing (Solid): Conduct all weighing operations inside a chemical fume hood or a balance enclosure to contain any airborne powder. Use a spatula for transferring the solid and avoid creating dust.[1]

  • Solution Preparation: When dissolving, slowly add the solid this compound to the solvent while stirring to prevent splashing. This procedure should be performed within a fume hood, particularly when using volatile solvents like Dimethylformamide (DMF).[1]

  • Cleanup and Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a final wipe-down with water.[2]

  • Doffing PPE: To prevent cross-contamination, remove PPE in the correct sequence: gloves first, followed by the lab coat or gown, and finally, eye and face protection.[2]

  • Hygiene: Wash hands thoroughly with soap and water after all handling procedures and PPE removal.[2]

Emergency Procedures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[3][5]

Table 2: Waste Disposal Procedures for this compound

Waste TypeContainer RequirementsDisposal Protocol
Solid Waste Labeled, sealed, and chemically compatible container.[2][5]Collect unused this compound, contaminated weighing paper, pipette tips, and gloves. Label the container as "Hazardous Chemical Waste" and list the contents.[3][5]
Liquid Waste Labeled, sealed, and chemically compatible container (e.g., HDPE or glass bottle).[2]Collect all solutions containing the compound. Segregate waste streams based on solvent type (e.g., halogenated vs. non-halogenated) and chemical properties (e.g., acidic, basic). Do not mix incompatible waste.[2][5]
Waste Management Workflow
  • Segregation: Keep solid and liquid waste in separate, dedicated containers.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.[5]

  • Storage: Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials, until disposal.[3][5]

  • Disposal: Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service, in accordance with all federal, state, and local regulations.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Ensure Access to Safety Equipment (Eyewash, Shower) prep1->prep2 weigh Weigh Solid Compound prep2->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decon Decontaminate Work Surfaces react->decon Proceed to Cleanup segregate Segregate Solid and Liquid Waste react->segregate Generate Waste doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash dispose Dispose via EHS wash->dispose label_waste Label Waste Containers segregate->label_waste store_waste Store in Designated Area label_waste->store_waste store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.